Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Description
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Properties
IUPAC Name |
ethyl 4-(4-ethylsulfanylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-17-14(16)10-9-13(15)11-5-7-12(8-6-11)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLBBLUGIWBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645852 | |
| Record name | Ethyl 4-[4-(ethylsulfanyl)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-71-9 | |
| Record name | Ethyl 4-(ethylthio)-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[4-(ethylsulfanyl)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate, a ketoester of significant interest in pharmaceutical and fine chemical research. The synthesis is strategically designed in two primary stages: a Friedel-Crafts acylation followed by a Fischer esterification. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target molecule.
Introduction: The Significance of this compound
This compound and its structural analogs are valuable intermediates in the synthesis of a variety of complex organic molecules. The presence of a keto group, an ester moiety, and a substituted aromatic ring provides multiple reactive sites for further chemical transformations. These features make it a versatile building block in the development of novel therapeutic agents and functional materials. For instance, similar aromatic thioketones are precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[1][2][3] The synthesis pathway detailed herein is designed to be scalable and efficient, addressing the needs of both academic research and industrial drug development.
A Two-Step Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step process. This approach ensures high yields and purity of the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Friedel-Crafts Acylation of Ethyl Phenyl Sulfide
The initial step involves the electrophilic aromatic substitution of ethyl phenyl sulfide with succinic anhydride in the presence of a Lewis acid catalyst.[4] The ethylthio (-SCH2CH3) group is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the desired 4-substituted product.[1][5]
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride with the Lewis acid catalyst (e.g., aluminum chloride). This acylium ion is then attacked by the electron-rich aromatic ring of ethyl phenyl sulfide to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the product.[1]
Caption: Mechanism of the Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Phenyl Sulfide | 138.23 | 13.8 g | 0.1 |
| Succinic Anhydride | 100.07 | 10.0 g | 0.1 |
| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 0.22 |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| Crushed Ice | - | 300 g | - |
| Concentrated HCl | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (0.22 mol) in 100 mL of anhydrous dichloromethane.[1]
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice-water bath. In a separate beaker, dissolve succinic anhydride (0.1 mol) in 50 mL of anhydrous dichloromethane. Slowly add this solution to the stirred aluminum chloride suspension while maintaining the temperature below 10 °C.
-
To the resulting mixture, add ethyl phenyl sulfide (0.1 mol) dissolved in 50 mL of anhydrous dichloromethane dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.[5]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with brine.[1][5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Part 2: Fischer Esterification
The second step is the conversion of the carboxylic acid intermediate to the corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction with an excess of ethanol shifts the equilibrium towards the formation of the ester.[7]
Experimental Protocol: Fischer Esterification
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid | 254.32 | 25.4 g | 0.1 |
| Ethanol (absolute) | 46.07 | 200 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid (0.1 mol) in an excess of absolute ethanol (200 mL).[7]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2 mL) to the solution.[7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[8]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound. The product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[8]
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), the methylene protons of the butanoate chain (two triplets), the ethylthio group (triplet and quartet), and the aromatic protons (two doublets).[9] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoate groups. |
| FTIR | Characteristic absorption bands for the ester carbonyl (around 1730 cm⁻¹), the ketone carbonyl (around 1680 cm⁻¹), and C-O stretching.[9] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₈O₃S, MW: 282.36 g/mol ) and characteristic fragmentation patterns.[9] |
Troubleshooting and Optimization
-
Low Yield in Friedel-Crafts Acylation: Ensure strictly anhydrous conditions as the Lewis acid catalyst is highly sensitive to moisture.[6] Using a slight excess of the catalyst may also improve the yield.[6]
-
Formation of Ortho-Isomer: Lowering the reaction temperature during the Friedel-Crafts acylation can enhance para-selectivity.[5]
-
Incomplete Esterification: Increasing the reflux time or using a larger excess of ethanol can drive the reaction to completion.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to obtain this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable intermediate can be synthesized in high yield and purity, making it readily available for further applications in drug discovery and materials science.
References
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- BenchChem. Acylation of Thioanisole. Technical Support Center.
- BenchChem. Friedel-Crafts Acylation of Thioanisole. Technical Support Center.
- Yadav, G. D., & Bokade, V. V. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.
- ResearchGate. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids.
- ChemicalBook.
- BenchChem. Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate via Friedel-Crafts Acylation.
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"Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate" chemical properties
An In-depth Technical Guide to Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Executive Summary
This compound is a polyfunctional organic compound featuring a γ-ketoester moiety and an aryl thioether. This unique combination of functional groups makes it a valuable intermediate and building block in synthetic organic chemistry, particularly for the development of novel heterocyclic scaffolds and potential pharmaceutical agents. The presence of a reactive ketone, a modifiable ester, and an oxidizable sulfur atom provides multiple handles for chemical derivatization. This guide offers a comprehensive technical overview of its chemical properties, a robust synthetic pathway with mechanistic considerations, predicted spectroscopic data for characterization, and a discussion of its reactivity and potential applications for researchers in drug discovery and chemical development.
Nomenclature and Structural Elucidation
The structural identity of a molecule is the foundation of its chemical behavior. This section details the systematic naming and core structural features of this compound.
-
Systematic IUPAC Name: this compound
-
Common Synonyms: 3-(4-Ethylthiobenzoyl)propionic acid ethyl ester
-
CAS Number: 142945-63-3
-
Molecular Formula: C₁₄H₁₈O₃S
-
Molecular Weight: 266.36 g/mol
Caption: Chemical Structure of this compound.
Physicochemical and Safety Properties
A thorough understanding of a compound's physical properties and safety profile is critical for its handling, application, and development. The data presented below is synthesized from information on closely related analogs and structural motifs.
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white solid | Based on analogous compounds like Methyl 4-(4-methylphenyl)-4-oxobutanoate.[1] |
| Melting Point | 55 - 59 °C | This is a literature value for a structurally related compound and serves as a reliable estimate.[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). Insoluble in water. | General property for non-polar organic esters.[1] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | Based on safety data for similar ketoesters.[2] |
| Reactivity | Combustible. In finely distributed form, a dust explosion is possible. | General hazard for organic solids.[2] |
GHS Hazard Profile (Predicted)
The hazard profile is predicted based on the GHS classifications of structurally similar molecules, such as other ketoesters and aryl sulfides.[3]
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H315: Causes skin irritation.[3]H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
Synthesis and Mechanistic Insights
The most logical and industrially scalable approach to synthesizing this compound is a two-step process involving a Friedel-Crafts acylation followed by Fischer esterification. This route is well-established for analogous compounds.[4]
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Mechanistic Rationale
-
Step 1: Friedel-Crafts Acylation: This reaction is a cornerstone of C-C bond formation on aromatic rings. The Lewis acid (AlCl₃) coordinates with succinic anhydride, generating a highly electrophilic acylium ion intermediate. The electron-rich ethylthiobenzene then acts as a nucleophile. The ethylthio (-SEt) group is an activating, ortho-, para-director. Due to steric hindrance, the acylation occurs predominantly at the para-position, leading to the desired 4-substituted product.[4]
-
Step 2: Fischer Esterification: This is a classic, equilibrium-based method for converting a carboxylic acid into an ester. A catalytic amount of strong acid (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Ethanol, acting as a nucleophile, attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the final ethyl ester. Using ethanol as the solvent drives the equilibrium towards the product side.
Predicted Spectroscopic Characterization
While experimental spectra are not publicly available, a robust prediction of the key spectroscopic signatures can be made based on the molecule's structure. This is an essential exercise for any scientist planning to synthesize or characterize this compound.[5]
| Technique | Predicted Signature |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.3 (d, 2H, Ar-H ortho to -SEt), δ ~4.1 (q, 2H, -OCH₂ CH₃), δ ~3.2 (t, 2H, -COCH₂ -), δ ~3.0 (q, 2H, -SCH₂ CH₃), δ ~2.8 (t, 2H, -CH₂CO₂Et ), δ ~1.4 (t, 3H, -SCH₂CH₃ ), δ ~1.2 (t, 3H, -OCH₂CH₃ ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~197 (ArC =O), δ ~173 (-C O₂Et), δ ~145 (Ar-C para to C=O), δ ~132 (Ar-C para to -SEt), δ ~128 (Ar-CH ortho to C=O), δ ~126 (Ar-CH ortho to -SEt), δ ~61 (-OCH₂ -), δ ~33 (-COCH₂ -), δ ~29 (-CH₂ CO₂Et), δ ~26 (-SCH₂ -), δ ~15 (-SCH₂CH₃ ), δ ~14 (-OCH₂CH₃ ) |
| FTIR (ATR) | ~2980-2850 cm⁻¹ (Aliphatic C-H stretch), ~1735 cm⁻¹ (Ester C=O stretch), ~1685 cm⁻¹ (Aryl Ketone C=O stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (Ester C-O stretch) |
| MS (EI) | m/z (predicted): 266 [M]⁺, 221 [M - OEt]⁺, 177 [M - CH₂CH₂CO₂Et]⁺, 149 [EtS-C₆H₄-CO]⁺ |
Reactivity and Potential Applications
The synthetic utility of this compound stems from its diverse functional groups, which can be manipulated selectively.
Caption: Key reaction pathways for derivatization.
-
Heterocycle Synthesis: As a 1,4-dicarbonyl equivalent, it is an ideal precursor for the Paal-Knorr synthesis of substituted pyrroles, furans, and thiophenes.[6] Reaction with primary amines or ammonia can yield pyrrolidinone derivatives, which are core structures in many pharmaceuticals.
-
Medicinal Chemistry Scaffold: The aryl keto-acid and keto-ester motifs are present in numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.[7] The thioether provides a handle for further modification.
-
Oxidation to Sulfoxides/Sulfones: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or H₂O₂. This transformation dramatically alters the electronic and steric properties of the molecule, which can be used to fine-tune biological activity or solubility in a drug development context.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis and analysis of the title compound. Standard laboratory safety procedures should be followed at all times.
Protocol 6.1: Synthesis of 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid
-
Rationale: This procedure utilizes a Friedel-Crafts acylation, a standard method for acylating activated aromatic rings.[4] Anhydrous conditions are critical to prevent quenching the Lewis acid catalyst.
-
Materials:
-
Ethylthiobenzene (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 eq)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Concentrated HCl
-
Ice, deionized water
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve ethylthiobenzene and succinic anhydride in anhydrous DCM.
-
Add the solution of reactants dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously for 30 minutes until all solids dissolve.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
-
Protocol 6.2: Synthesis of this compound
-
Rationale: This protocol employs Fischer esterification, a reliable acid-catalyzed conversion of a carboxylic acid to an ester. Using ethanol as the solvent drives the equilibrium to favor product formation.
-
Materials:
-
4-[4-(ethylthio)phenyl]-4-oxobutanoic acid (1.0 eq)
-
Absolute ethanol (excess, as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic, ~0.1 eq)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the carboxylic acid in absolute ethanol in a round-bottom flask.
-
Carefully add the catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, then with saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester via column chromatography on silica gel.
-
Protocol 6.3: Analytical Characterization (GC-MS)
-
Rationale: GC-MS is a powerful technique to confirm the identity and purity of the final product by providing both retention time and a mass fragmentation pattern.[5]
-
Methodology:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in 1 mL of a volatile organic solvent like ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions (Typical):
-
Column: Standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Confirm the retention time of the major peak and compare the resulting mass spectrum with the predicted fragmentation pattern.
-
References
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Sigma-Aldrich. (2025). Safety Data Sheet for Ethyl 4-nitrobenzoate. 2
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82395, Ethyl 4-oxobutanoate. Link
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Ethylphenol. 8
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PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Link
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Thermo Fisher Scientific. (2025). Safety Data Sheet for Ethyl 3-methyl-2-oxobutyrate. 9
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ChemSynthesis. (n.d.). ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Link
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ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61452, Ethyl 4-phenylbutanoate. Link
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Huateng Pharma. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Link
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Cayman Chemical. (2025). NPP - Safety Data Sheet. Link
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ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF. Link
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BenchChem. (2025). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques. Link
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ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13347133, Ethyl 4-amino-4-oxobutanoate. Link
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ResearchGate. (2025). ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives | Request PDF. Link
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Link
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Synblock. (n.d.). CAS 49594-75-4 | 4-(4-Ethylphenyl)-4-oxobutanoic acid. Link
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Chem-Impex. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Link
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Sigma-Aldrich. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80451, Ethyl 4-oxo-4-phenylbutyrate. Link
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National Center for Biotechnology Information. (2019). PubChem Compound Summary for CID 118222145, Ethyl 4-methoxyphenyl-4-oxobutanoate. Link
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Brotzman, N., et al. (2019). Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. DigitalCommons@URI. Link
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ResearchGate. (n.d.). Synthesis of 4-[(1-(2-carbamothioylhydrazinylidene) ethyl] phenyl.... Link
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An In-depth Technical Guide to Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate: Synthesis, Characterization, and Core Identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate, a ketoester with potential applications in organic synthesis and pharmaceutical development. Due to its status as a potentially novel or less-common compound, this document focuses on the fundamental principles and methodologies for its synthesis and characterization, beginning with its carboxylic acid precursor.
Core Identifiers and Chemical Properties
Table 1: Predicted Identifiers for this compound and its Precursor
| Identifier | 4-(4-(ethylthio)phenyl)-4-oxobutanoic Acid (Precursor) | This compound (Target Compound) |
| Molecular Formula | C₁₂H₁₄O₃S | C₁₄H₁₈O₃S |
| Molecular Weight | 238.31 g/mol | 266.36 g/mol |
| IUPAC Name | 4-(4-(ethylthio)phenyl)-4-oxobutanoic acid | Ethyl 4-(4-(ethylthio)phenyl)-4-oxobutanoate |
| Canonical SMILES | CCCSc1ccc(cc1)C(=O)CCC(=O)O | CCOC(=O)CCC(=O)c1ccc(SCC)cc1 |
| Physical Form | Predicted to be a solid at room temperature | Predicted to be a liquid or low-melting solid at room temperature |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step process: a Friedel-Crafts acylation to form the parent carboxylic acid, followed by a Fischer esterification to yield the final ethyl ester.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-(4-(ethylthio)phenyl)-4-oxobutanoic Acid
This synthesis is based on the well-established Friedel-Crafts acylation reaction. The analogous synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is a common undergraduate laboratory experiment[3].
Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried to prevent moisture from interfering with the Lewis acid catalyst.
-
Reagent Addition:
-
Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable inert solvent such as dichloromethane or nitrobenzene.
-
In the dropping funnel, prepare a solution of ethylthiobenzene (1.0 equivalent) and succinic anhydride (1.0 equivalent) in the same solvent.
-
-
Reaction Execution:
-
Cool the aluminum chloride suspension in an ice bath.
-
Slowly add the solution from the dropping funnel to the cooled suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid product.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the crude 4-(4-(ethylthio)phenyl)-4-oxobutanoic acid.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Step 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst[4][5][6].
Protocol:
-
Reaction Setup: Combine 4-(4-(ethylthio)phenyl)-4-oxobutanoic acid (1.0 equivalent) and a large excess of absolute ethanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops) to the mixture[7].
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterization and Validation
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (doublets, ~7.2-7.9 ppm)- Methylene protons adjacent to the carbonyl group (~3.2 ppm)- Methylene protons adjacent to the ester group (~2.8 ppm)- Ethyl ester protons (quartet, ~4.1 ppm; triplet, ~1.2 ppm)- Ethylthio protons (quartet, ~2.9 ppm; triplet, ~1.3 ppm) |
| ¹³C NMR | - Carbonyl carbons (~197 ppm and ~173 ppm)- Aromatic carbons (~125-145 ppm)- Methylene carbons (~28-35 ppm)- Ethyl ester carbons (~61 ppm and ~14 ppm)- Ethylthio carbons (~26 ppm and ~15 ppm) |
| FTIR (cm⁻¹) | - Aromatic C-H stretch (~3000-3100)- Aliphatic C-H stretch (~2850-2950)- Ketone C=O stretch (~1680)- Ester C=O stretch (~1730)- C-O stretch (~1100-1300) |
| Mass Spec (EI) | - Molecular ion peak (M⁺)- Fragments corresponding to the loss of the ethoxy group (-OC₂H₅)- Fragments from cleavage at the keto-group |
Potential Applications in Research and Development
Derivatives of 4-oxobutanoic acid are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and have been explored for their potential biological activities[8]. The presence of the ethylthio group in this compound offers a site for further chemical modification, making it a potentially versatile building block in medicinal chemistry and materials science.
Safety and Handling
The safety precautions for handling this compound can be inferred from similar compounds. For instance, related oxobutanoates are known to cause skin and eye irritation and may cause respiratory irritation[9]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
References
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]
-
ResearchGate. (2001). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-4-oxobutanoate. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
A Senior Application Scientist's Perspective on a Novel Anti-Inflammatory Candidate
Authored by: Gemini AI
Abstract
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is a novel chemical entity whose pharmacological profile is yet to be fully elucidated. This technical guide synthesizes the available biochemical knowledge of structurally related compounds to propose a putative mechanism of action. Based on the presence of an aryl thioether and a 4-oxobutanoate moiety, it is hypothesized that this compound functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade responsible for inflammation. This document provides a detailed rationale for this hypothesis, outlines comprehensive experimental protocols for its validation, and offers a forward-looking perspective on its potential as a next-generation anti-inflammatory agent.
Introduction: The Unexplored Potential of this compound
The quest for more effective and safer anti-inflammatory drugs is a cornerstone of pharmaceutical research. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their therapeutic benefits are often tempered by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This has spurred the development of new chemical entities with more targeted mechanisms. This compound, a compound with a unique combination of an aryl thioether and a keto-ester functional group, represents one such unexplored molecule. To date, no specific studies have been published detailing its mechanism of action. However, a thorough analysis of its structural components, in the context of known pharmacological agents, allows for the formulation of a compelling, testable hypothesis.
Structural Rationale for a Putative Anti-Inflammatory Role:
The molecular architecture of this compound suggests a potential interaction with key enzymes of the inflammatory cascade.
-
Aryl Thioether Moiety: Aromatic thioethers are present in a variety of biologically active compounds and have been investigated for their anti-cancer and anti-inflammatory properties.[2][3] Notably, some aromatic disulfides have demonstrated the ability to inhibit 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[4]
-
4-Oxobutanoate Moiety: The ethyl 4-oxobutanoate portion of the molecule bears a structural resemblance to arylpropionic acid derivatives, a major class of NSAIDs that includes ibuprofen and naproxen.[5][6][7] These drugs exert their anti-inflammatory effects through the inhibition of COX enzymes.[1][8]
This structural duality forms the basis of our central hypothesis: This compound is a dual inhibitor of COX and 5-LOX. Such a dual-action compound could offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.
Hypothesized Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade
The arachidonic acid cascade is a pivotal pathway in the inflammatory response, leading to the production of prostaglandins and leukotrienes. We hypothesize that this compound modulates this pathway at two key enzymatic points: COX and 5-LOX.
Inhibition of Cyclooxygenase (COX) Enzymes
The principal pharmacological action of traditional NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation.[1] The anti-inflammatory and analgesic properties of NSAIDs are primarily attributed to the inhibition of COX-2, whereas the undesirable side effects are often linked to the inhibition of COX-1.[8]
We propose that the 4-oxobutanoate side chain of this compound can occupy the active site of COX enzymes, mimicking the binding of the natural substrate, arachidonic acid. The keto group and the ester may participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to competitive inhibition.
Inhibition of 5-Lipoxygenase (5-LOX)
The enzyme 5-LOX catalyzes the initial step in the biosynthesis of leukotrienes from arachidonic acid.[4] Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma.[9] The aryl thioether moiety of the target compound is hypothesized to be crucial for 5-LOX inhibition. Aromatic disulfides have been shown to reversibly inhibit 5-LOX, possibly by interacting with a metal-containing prosthetic group in the enzyme's active site, stabilized by hydrophobic interactions.[4] The flexible ethylthio group on the phenyl ring of our compound of interest could facilitate optimal positioning within the 5-LOX active site.
The proposed dual inhibition of COX and 5-LOX is depicted in the signaling pathway diagram below.
Figure 1: Hypothesized dual inhibition of the arachidonic acid cascade by this compound.
Experimental Validation Protocols
To rigorously test the hypothesis of dual COX/5-LOX inhibition, a series of well-defined in vitro and cell-based assays are proposed. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
In Vitro Enzyme Inhibition Assays
These assays will directly measure the inhibitory activity of the test compound on purified COX-1, COX-2, and 5-LOX enzymes.
3.1.1. COX-1 and COX-2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (produced by the oxygenase activity of COX) and a fluorometric substrate produces a fluorescent product.
-
Protocol:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound, purified human recombinant COX-1 or COX-2 enzyme, and heme.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the fluorometric substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.
-
3.1.2. 5-LOX Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the formation of hydroperoxides from a linoleic acid substrate, which can be detected by an increase in absorbance at 234 nm.
-
Protocol:
-
Prepare a dilution series of the test compound.
-
In a quartz cuvette, mix the test compound with a purified 5-LOX enzyme solution (e.g., from potato or human recombinant).
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for 5-10 minutes.
-
Use a known 5-LOX inhibitor (e.g., zileuton) as a positive control.
-
Determine the IC50 value for 5-LOX inhibition.
-
Cell-Based Assays
These assays will assess the compound's activity in a more physiologically relevant context.
3.2.1. Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production in Human Whole Blood
-
Principle: This assay measures the production of key pro-inflammatory mediators in response to an inflammatory stimulus.
-
Protocol:
-
Collect fresh human blood in heparinized tubes.
-
Pre-incubate whole blood samples with various concentrations of the test compound for 1 hour at 37°C.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) for PGE2 production and calcium ionophore A23187 for LTB4 production.
-
Incubate for the appropriate time (e.g., 24 hours for PGE2, 30 minutes for LTB4).
-
Centrifuge to separate plasma.
-
Quantify PGE2 and LTB4 levels in the plasma using commercially available ELISA kits.
-
Calculate the inhibitory effect of the compound on the production of these mediators.
-
The overall experimental workflow is illustrated in the diagram below.
Figure 2: A comprehensive experimental workflow for validating the hypothesized mechanism of action.
Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation.
Table 1: In Vitro Enzymatic Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Indomethacin (Control) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | N/A |
| Celecoxib (Control) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | N/A |
| Zileuton (Control) | N/A | N/A | N/A | Literature/Experimental Value |
Table 2: Inhibition of Pro-inflammatory Mediator Production in Human Whole Blood
| Compound | PGE2 Inhibition IC50 (µM) | LTB4 Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Indomethacin (Control) | Literature/Experimental Value | N/A |
| Zileuton (Control) | N/A | Literature/Experimental Value |
Successful validation of the hypothesis would be indicated by low micromolar or nanomolar IC50 values for both COX and 5-LOX enzymes and a corresponding reduction in PGE2 and LTB4 production in the cell-based assay.
Conclusion and Future Directions
This technical guide puts forth a well-reasoned, scientifically grounded hypothesis for the mechanism of action of this compound as a dual inhibitor of COX and 5-LOX. The proposed experimental protocols provide a clear roadmap for the validation of this hypothesis. If confirmed, this compound could represent a significant advancement in the field of anti-inflammatory therapeutics, offering the potential for enhanced efficacy and an improved safety profile.
Future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive preclinical studies to evaluate its in vivo efficacy, pharmacokinetics, and safety. Molecular docking studies could also provide valuable insights into the specific binding interactions with the target enzymes, further guiding drug design efforts.
References
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Corey, E.J., et al. (1985). Inhibition of mammalian 5-lipoxygenase by aromatic disulfides. PubMed. Available at: [Link]
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Bentham Science Publishers. (2021). Thioethers: An Overview. PubMed. Available at: [Link]
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Koehn, J., et al. (2010). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available at: [Link]
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Odontuya, G., et al. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. PubMed. Available at: [Link]
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Kalgutkar, A.S. (2002). Tracing the origins of COX-2 inhibitors' structures. PubMed. Available at: [Link]
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Zgórka, G., et al. (2003). Inhibition of Cyclooxygenase (COX) Enzymes by Compounds From Daucus Carota L. Seeds. PubMed. Available at: [Link]
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Küçükgüzel, I., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. Available at: [Link]
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Ščetar, M., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. PubMed. Available at: [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features is paramount. This document synthesizes predictive data based on foundational spectroscopic principles and comparisons with analogous structures to offer a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references, presenting a holistic structural confirmation of the target molecule.
Introduction: The Structural Significance of a β-Keto Ester
This compound is a β-keto ester featuring a para-substituted aromatic ring with a thioether linkage. This combination of functional groups—an aromatic ketone, an aliphatic ester, and a thioether—creates a unique electronic and structural environment. Spectroscopic analysis is the cornerstone of confirming the identity and purity of such molecules. Each technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS reveals the molecular weight and fragmentation patterns. This guide will systematically decode the spectral data to build a cohesive and validated structural model.
Molecular Structure and Atom Numbering
To ensure clarity in the subsequent spectral assignments, the following numbering scheme for the atoms in this compound will be used throughout this guide.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[1] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Employ a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.
-
Set the spectral width to cover a range of 0 to 220 ppm to encompass both aliphatic and carbonyl carbons.
-
Use a longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to show distinct signals for the ethyl ester, the aliphatic chain, the ethyl thioether, and the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-13 | ~1.25 | Triplet (t) | ~7.1 | 3H |
| H-11 | ~1.35 | Triplet (t) | ~7.4 | 3H |
| H-2 | ~2.75 | Triplet (t) | ~6.6 | 2H |
| H-10 | ~3.00 | Quartet (q) | ~7.4 | 2H |
| H-3 | ~3.25 | Triplet (t) | ~6.6 | 2H |
| H-12 | ~4.15 | Quartet (q) | ~7.1 | 2H |
| H-6, H-8 | ~7.30 | Doublet (d) | ~8.5 | 2H |
| H-5, H-9 | ~7.90 | Doublet (d) | ~8.5 | 2H |
Interpretation of the ¹H NMR Spectrum
-
Ethyl Ester Group (H-12, H-13): The classic signature of an ethyl ester is present: a quartet around 4.15 ppm (H-12) and a triplet around 1.25 ppm (H-13).[2] The H-12 protons are deshielded by the adjacent ester oxygen, shifting them downfield. They are split into a quartet by the three neighboring H-13 protons. The H-13 protons are split into a triplet by the two H-12 protons.
-
Aliphatic Chain (H-2, H-3): The two methylene groups of the butanoate chain appear as two distinct triplets. The H-3 protons, being alpha to the aromatic ketone, are more deshielded (~3.25 ppm) than the H-2 protons (~2.75 ppm), which are alpha to the ester carbonyl. Both signals are triplets due to coupling with their respective methylene neighbors (J ≈ 6.6 Hz).
-
Ethyl Thioether Group (H-10, H-11): The ethyl group attached to the sulfur atom gives rise to a quartet at ~3.00 ppm (H-10) and a triplet at ~1.35 ppm (H-11). The H-10 protons are deshielded by the electronegative sulfur atom.[3]
-
Aromatic Protons (H-5, H-6, H-8, H-9): The para-substituted aromatic ring is expected to produce a characteristic AA'BB' system, which often simplifies to two doublets at moderate field strengths.[4][5]
-
The protons ortho to the electron-withdrawing ketone group (H-5, H-9) are significantly deshielded and appear as a doublet further downfield (~7.90 ppm).
-
The protons ortho to the electron-donating thioether group (H-6, H-8) are more shielded and appear as a doublet upfield (~7.30 ppm). The large coupling constant (J ≈ 8.5 Hz) is characteristic of ortho coupling on a benzene ring.
-
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-13 | ~14.2 |
| C-11 | ~14.8 |
| C-10 | ~25.5 |
| C-2 | ~28.5 |
| C-3 | ~35.0 |
| C-12 | ~60.9 |
| C-6, C-8 | ~127.0 |
| C-5, C-9 | ~128.8 |
| C-4 | ~133.0 |
| C-7 | ~145.0 |
| C-1 | ~172.5 |
| C-3 (Keto C=O) | ~196.5 |
Interpretation of the ¹³C NMR Spectrum
-
Aliphatic Carbons: The methyl carbons of the two ethyl groups (C-11, C-13) appear at the most upfield positions (~14-15 ppm). The methylene carbons (C-2, C-3, C-10, C-12) appear in the range of ~25-61 ppm. The C-12 carbon is the most deshielded of this group due to its direct attachment to the ester oxygen.
-
Aromatic Carbons: Four signals are expected in the aromatic region (~127-145 ppm). The carbons directly attached to protons (C-5, C-6, C-8, C-9) appear between ~127-129 ppm. The quaternary carbons (ipso-carbons) are typically weaker in intensity. C-4, attached to the carbonyl group, is found around ~133.0 ppm, while C-7, attached to the sulfur, is significantly deshielded to ~145.0 ppm due to the influence of the sulfur atom.
-
Carbonyl Carbons: The two carbonyl carbons are the most deshielded signals in the spectrum. The ester carbonyl (C-1) is predicted around ~172.5 ppm, while the ketone carbonyl (C-3) is found further downfield at ~196.5 ppm, a characteristic region for aromatic ketones.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.[7]
Experimental Protocol: IR Data Acquisition
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is used. ATR is a modern technique that requires minimal sample preparation.
-
Sample Preparation: As the compound is likely a liquid or a low-melting solid, it can be analyzed neat. A single drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
First, a background spectrum of the clean, empty ATR crystal is acquired to subtract atmospheric interferences (CO₂ and H₂O).
-
The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| ~3100-3000 | C-H (Aromatic) Stretch | Medium | Indicates the presence of sp² C-H bonds on the benzene ring. |
| ~2980-2850 | C-H (Aliphatic) Stretch | Medium-Strong | Corresponds to the sp³ C-H bonds of the ethyl and butanoate groups. |
| ~1735 | C=O (Ester) Stretch | Strong, Sharp | A characteristic and intense peak for a saturated ester carbonyl.[8][9] |
| ~1685 | C=O (Ketone) Stretch | Strong, Sharp | Characteristic for an aryl ketone, conjugated with the benzene ring, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[10][11] |
| ~1600, ~1475 | C=C (Aromatic) Stretch | Medium-Weak | Skeletal vibrations of the benzene ring. |
| ~1250, ~1100 | C-O (Ester) Stretch | Strong | Esters show two strong C-O stretching bands: an asymmetric and a symmetric stretch.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.[12] Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample (~100 µg/mL in a volatile solvent like ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV. This high energy ensures fragmentation and produces a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₁₄H₁₈O₃S, with a monoisotopic mass of 266.10 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 266, and several characteristic fragment ions resulting from cleavages alpha to the carbonyl groups and rearrangements.[13][14][15]
| Predicted m/z | Ion Structure / Formula | Fragmentation Pathway |
| 266 | [C₁₄H₁₈O₃S]⁺• | Molecular Ion (M⁺•) |
| 221 | [M - OC₂H₅]⁺ | α-cleavage: Loss of the ethoxy radical from the ester. |
| 165 | [C₉H₉OS]⁺ | α-cleavage (Acylium ion): Cleavage of the C3-C4 bond. This is often the base peak for aryl ketones. |
| 137 | [C₈H₉S]⁺ | Loss of CO from the m/z 165 fragment. |
| 123 | [C₇H₇S]⁺ | Thiophenol-type fragment. |
Key Fragmentation Pathway Diagram
The most significant fragmentation pathway in EI-MS is the alpha-cleavage, which results in the formation of a stable acylium ion.[16]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
A Note on the Data: Publicly available experimental data on Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is limited. This guide, therefore, leverages data from structurally analogous compounds and fundamental chemical principles to predict its solubility and stability characteristics. The protocols provided are designed as a robust framework for the empirical determination of these properties.
Physicochemical Characterization
This compound is an organic molecule featuring a central phenyl ring substituted with an ethylthio group and a 4-oxobutanoate side chain. Its structure suggests a molecule with moderate polarity, attributed to the ketone and ester functional groups, while the aromatic ring and ethyl groups contribute to its lipophilicity.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₈O₃S | Based on structural components. |
| Molecular Weight | ~266.36 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid or high-boiling point liquid | Similar aromatic ketones and esters are often solids or oils at room temperature[1]. |
| Polarity | Moderately polar, lipophilic | The presence of both polar (ketone, ester) and non-polar (aromatic ring, ethyl groups) moieties. |
| Hydrogen Bond Acceptors | 3 (two oxygen atoms in the ester, one in the ketone) | Based on the Lewis structure. |
| Hydrogen Bond Donors | 0 | No hydrogen atoms are bonded to highly electronegative atoms like oxygen or nitrogen. |
Predicted Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like." Given the predicted moderately polar and lipophilic nature of this compound, its solubility is expected to vary across different solvents.
Qualitative Solubility Prediction:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low to Moderate | The lipophilic portions of the molecule will interact favorably, but the polar groups may limit high solubility. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. Structurally similar compounds show good solubility in these solvents[1][2]. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl chain of the alcohol can interact with the non-polar parts, while the hydroxyl group can interact with the ester and ketone groups. Synthesis of related compounds often utilizes ethanol as a solvent[3][4]. |
| Aqueous | Water | Insoluble to Very Low | The lack of hydrogen bond donors and the significant non-polar surface area will likely result in poor aqueous solubility[1]. |
Experimental Protocol for Solubility Determination
This protocol provides a method for both qualitative and quantitative solubility assessment.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, acetonitrile, toluene, hexane)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Procedure:
Part A: Qualitative Assessment
-
Add approximately 10 mg of the compound to a vial.
-
Add the selected solvent dropwise while vortexing until the solid dissolves.
-
Record the approximate volume of solvent required to dissolve the compound to classify it as very soluble, soluble, sparingly soluble, or insoluble.
Part B: Quantitative Assessment (Equilibrium Solubility Method)
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of solvent in a sealed vial.
-
Equilibrate the solution at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
Allow the solution to stand for a short period to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound using a validated HPLC-UV or GC-FID method[5]. A pre-established calibration curve is necessary for accurate quantification.
Stability Profile and Predicted Degradation Pathways
The chemical stability of this compound is crucial for its handling, storage, and application. The primary functional groups susceptible to degradation are the ester, the ketone, and the thioether.
Key Factors Influencing Stability:
-
pH: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Aromatic ketones can be sensitive to photodegradation upon exposure to UV or visible light.
-
Oxidizing Agents: The thioether group is prone to oxidation.
Predicted Degradation Pathways:
-
Ester Hydrolysis: This is a common degradation pathway for ester-containing compounds, especially in the presence of water and acid or base catalysts. It would yield 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid and ethanol.
-
Thioether Oxidation: The sulfur atom in the ethylthio group can be oxidized to a sulfoxide and further to a sulfone in the presence of oxidizing agents.
-
Photodegradation: Aromatic ketones can undergo photochemical reactions, such as Norrish-type reactions, upon absorption of light, potentially leading to cleavage of the side chain.
Caption: Predicted degradation pathways for this compound.
Experimental Protocol for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. An LC-MS method would be beneficial for the identification of degradation products. The HPLC method should be capable of separating the parent compound from all significant degradation products[6].
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Caption: Workflow for conducting a forced degradation study.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C), to minimize thermal degradation.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.
-
Light: Protect from light by using amber glass vials or storing in a dark place.
Conclusion
While direct experimental data for this compound is not widely available, a comprehensive understanding of its likely solubility and stability can be extrapolated from its chemical structure and data from analogous compounds. It is predicted to be a moderately polar, lipophilic compound with good solubility in common organic solvents and poor solubility in water. The primary stability concerns are ester hydrolysis, thioether oxidation, and photodegradation. The experimental protocols outlined in this guide provide a systematic approach for researchers to empirically determine the precise solubility and stability characteristics of this compound, ensuring its proper handling, storage, and application in a research and development setting.
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Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate: A Scoping Review and Strategic Framework for Biological Activity Assessment
An In-depth Technical Guide
Abstract
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is a distinct chemical entity characterized by a butyrophenone core, a structural motif prevalent in neuroleptic agents. The molecule is further functionalized with a para-substituted ethylthioether and a terminal ethyl ester, features that suggest a broad and unexplored pharmacological potential. This document provides a comprehensive analysis based on structural analogy to existing pharmacophores to postulate potential biological activities. We synthesize data from related compound classes to build a multi-faceted hypothesis encompassing neuropharmacology, anti-inflammatory, and anticancer activities. A tiered, systematic research workflow is proposed, detailing the necessary in vitro, in silico, and cell-based assays required to elucidate the compound's therapeutic promise. This guide serves as a foundational blueprint for initiating a drug discovery program centered on this novel scaffold.
Structural Deconstruction and Foundational Hypotheses
The molecule this compound (hereafter designated E44EOPB) presents three key structural domains that guide our initial hypotheses:
-
The Butyrophenone Core: The 4-oxo-4-phenylbutanoate backbone is a classic feature of butyrophenone-class drugs. This class is renowned for its potent antipsychotic (neuroleptic) effects, which are primarily mediated through the antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2] Compounds like Haloperidol exemplify the clinical significance of this scaffold in managing psychosis.[3] Therefore, the primary and most direct hypothesis is that E44EOPB will exhibit activity at these key central nervous system (CNS) G-protein coupled receptors.
-
The para-Ethylthio Moiety: The introduction of a thioether (-S-Et) group onto the phenyl ring is a critical modification. Thioether-containing molecules are known to possess a wide array of biological activities. The sulfur atom can engage in unique interactions with biological targets and influence the molecule's electronic properties and metabolic stability. Literature on analogous structures suggests several potential activities:
-
Anti-inflammatory & Analgesic Effects: Phenylthio-substituted heterocyclic compounds, such as pyrazole derivatives, have demonstrated significant anti-inflammatory and analgesic properties, often linked to the modulation of inflammatory pathways.[4][5]
-
Anticancer Potential: Various sulfur-containing heterocyclic scaffolds, including thiazoles and imidazoles, have been identified as promising anticancer agents, exhibiting cytotoxicity against diverse cancer cell lines.[6][7][8]
-
Cholinesterase Inhibition: Specific thiazolidinone derivatives bearing a methylthio-phenyl group have shown efficacy in reversing memory deficits in preclinical models by inhibiting acetylcholinesterase, a key target in Alzheimer's disease.[9]
-
-
The Ethyl Oxobutanoate Chain: This keto-ester side chain is not merely a passive linker. It offers two crucial properties:
-
Metabolic Lability: The ethyl ester is a potential pro-drug moiety. It can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid. This transformation would drastically alter the compound's physicochemical properties, such as polarity and solubility, which could in turn modulate its absorption, distribution, target engagement, and excretion profile.
-
Synthetic Versatility: The γ-ketoester functionality is a highly versatile synthetic handle. It is a well-established precursor for the synthesis of a multitude of heterocyclic systems, including pyrazolones and pyrrolinylaminopyrimidines, which are themselves associated with anti-inflammatory and gene expression modulating activities.[10]
-
Postulated Biological Activities and Mechanistic Pathways
Based on the structural analysis, we can postulate several distinct, testable biological activities for E44EOPB.
Primary Hypothesis: Neuropharmacological Modulation
The butyrophenone core strongly suggests an affinity for dopamine and serotonin receptors.[1][11] The primary mechanism would likely involve competitive antagonism at D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics which balances efficacy with a reduced risk of extrapyramidal side effects.[1]
Caption: Postulated antagonism of D2 and 5-HT2A receptors by E44EOPB.
Secondary Hypotheses: Expanding Therapeutic Applications
The ethylthio moiety encourages a broader investigation beyond the CNS. The table below summarizes these secondary hypotheses, linking them to established activities of structurally related compound classes.
| Postulated Activity | Mechanistic Target(s) | Rationale / Analogous Compounds | Supporting Citation(s) |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, NF-κB pathway | Thioether-containing pyrazoles show potent anti-inflammatory effects. The oxobutanoate chain is a precursor for pyrazole synthesis. | [4][5][10] |
| Anticancer | Kinases (e.g., PI3K), Tubulin, Sirtuins | Phenylthio- and acetylphenyl-thiazole/imidazole derivatives exhibit significant cytotoxicity and target key cancer pathways like PI3K/Akt/mTOR. | [7][8] |
| Anticholinesterase | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Thiazolidinones with a (methylthio)phenyl group show potent AChE inhibition and cognitive benefits in preclinical models. | [9] |
| Anti-platelet | Thromboxane A2 (TXA2) Receptor | Phenylsulfonylamino-ethylthio derivatives are known TXA2 receptor antagonists, suggesting a potential role in thrombosis. | [12] |
Proposed Research Workflow: A Tiered Approach to Target Validation
A systematic, multi-tiered approach is essential to efficiently screen for, validate, and prioritize the potential biological activities of E44EOPB.
Caption: A three-tiered workflow for the biological evaluation of E44EOPB.
Tier 1: Primary Screening Protocols
The objective of this tier is to cast a wide net and identify the most promising therapeutic area(s).
Protocol 1: GPCR Binding Affinity Profile
-
Objective: To determine the binding affinity of E44EOPB for key neuroreceptors.
-
Method: Competitive radioligand binding assays.
-
Targets:
-
Dopamine Receptor Panel (D1, D2, D3, D4, D5)
-
Serotonin Receptor Panel (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
-
-
Procedure: a. Prepare cell membrane homogenates expressing the receptor of interest. b. Incubate membranes with a specific radioligand (e.g., [³H]Spiperone for D2) and varying concentrations of E44EOPB (e.g., 1 nM to 100 µM). c. After incubation, separate bound from free radioligand via rapid filtration. d. Quantify bound radioactivity using liquid scintillation counting. e. Calculate the Ki (inhibition constant) from the IC50 values.
-
Causality: This assay directly measures physical interaction between the compound and its putative targets. A low Ki value indicates high binding affinity and prioritizes the compound for functional testing.
Protocol 2: Key Enzyme Inhibition Assays
-
Objective: To screen for inhibitory activity against key enzymes in inflammation and neurodegeneration.
-
Targets:
-
Cyclooxygenase-1 and -2 (COX-1/2)
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
-
-
Method: Commercially available fluorescence- or colorimetric-based inhibitor screening kits.
-
Procedure: a. Follow manufacturer's instructions, typically involving incubation of the purified enzyme with its substrate in the presence or absence of E44EOPB. b. Measure the product formation via spectrophotometry or fluorometry. c. Calculate the percent inhibition at a screening concentration (e.g., 10 µM).
-
Self-Validation: Each assay plate must include a positive control (known inhibitor, e.g., Celecoxib for COX-2, Donepezil for AChE) and a negative control (vehicle, e.g., DMSO) to validate assay performance.
Tier 2: Secondary Validation and Mechanistic Studies
For any "hits" identified in Tier 1, this stage confirms the activity in a more biologically relevant context and explores the mechanism of action.
Protocol 3: Cell-Based Functional Assays
-
Objective: To determine if receptor binding (from Protocol 1) translates into a functional cellular response (agonist, antagonist, or inverse agonist).
-
Method: For a hit at the D2 receptor (a Gi-coupled GPCR): a. Use a cell line stably expressing the human D2 receptor (e.g., CHO-D2). b. Stimulate the cells with a known D2 agonist (e.g., Quinpirole) in the presence of varying concentrations of E44EOPB. c. Measure the downstream signaling output, which for Gi is a decrease in cyclic AMP (cAMP). This can be quantified using a LANCE Ultra cAMP kit or similar HTRF technology. d. Data Analysis: A rightward shift in the agonist dose-response curve in the presence of E44EOPB, without a change in the maximum response, is characteristic of competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, a functional measure of antagonist potency.
Protocol 4: In Silico Molecular Docking
-
Objective: To predict the binding mode of E44EOPB within the active site of a validated target and rationalize structure-activity relationships.
-
Method: Molecular docking using software such as AutoDock Vina or Schrödinger Suite.
-
Procedure: a. Obtain the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6CM4 for the D2 receptor). b. Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules. c. Generate a low-energy 3D conformation of E44EOPB. d. Define the binding pocket based on the co-crystallized ligand or known active site residues. e. Perform the docking simulation to generate a series of binding poses, ranked by a scoring function.
-
Causality: The predicted binding pose can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the compound-protein complex. This information is invaluable for guiding the design of more potent analogs in Tier 3.
Conclusion and Future Directions
This compound (E44EOPB) is a compelling molecular scaffold that stands at the intersection of several established pharmacophores. Its butyrophenone core provides a strong rationale for investigating its potential as a neuropharmacological agent, particularly as a modulator of dopaminergic and serotonergic systems. Concurrently, the presence of the ethylthio moiety opens up significant opportunities in other therapeutic areas, including inflammation, oncology, and neurodegenerative diseases. The proposed tiered research workflow provides a rigorous and efficient pathway to systematically unravel the biological activity of this compound. The initial in vitro screening will be pivotal in directing resources toward the most promising therapeutic avenues, while subsequent mechanistic and in silico studies will build a robust understanding of its mode of action, paving the way for targeted lead optimization and preclinical development.
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Zefirova, O. N., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Available at: [Link]
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Al-Ostath, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. Available at: [Link]
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An In-depth Technical Guide to Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is a keto-ester that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a substituted aromatic ring, a ketone, and an ester functional group, offers multiple reaction sites for the synthesis of more complex molecules. The presence of a thioether linkage in the para position of the phenyl ring is of particular interest, as sulfur-containing compounds are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, as well as an exploration of its potential applications in research and drug development.
Synthesis and Purification
The most probable and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with ethyl succinyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2] The thioethyl group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is expected to be the major isomer.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Thioanisole (ethyl phenyl sulfide)
-
Ethyl succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Acylium Ion Formation: Add ethyl succinyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Electrophilic Aromatic Substitution: Add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.
General Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of Friedel-Crafts acylation.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₈O₃S |
| Molecular Weight | 266.36 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, Acetone, etc.). Insoluble in water. |
Predicted Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.30 | Doublet | 2H | Aromatic protons ortho to the thioether group |
| ~4.15 | Quartet | 2H | -OCH₂CH₃ |
| ~3.25 | Triplet | 2H | -COCH₂CH₂- |
| ~3.00 | Quartet | 2H | -SCH₂CH₃ |
| ~2.75 | Triplet | 2H | -COCH₂CH₂- |
| ~1.35 | Triplet | 3H | -SCH₂CH₃ |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
13C Nuclear Magnetic Resonance (NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O (ketone) |
| ~173.0 | C=O (ester) |
| ~145.0 | Aromatic C-S |
| ~132.0 | Aromatic C-CO |
| ~129.0 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~61.0 | -OCH₂CH₃ |
| ~35.0 | -COCH₂CH₂- |
| ~29.0 | -COCH₂CH₂- |
| ~26.0 | -SCH₂CH₃ |
| ~15.0 | -SCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1685 | C=O stretch (aryl ketone) |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
| ~700 | C-S stretch |
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 266. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group from the thioether (-C₂H₅, m/z = 29), and cleavage at the carbonyl groups.
Potential Applications in Research and Drug Discovery
This compound is a promising scaffold for the development of novel therapeutic agents. The presence of the thioether and keto-ester functionalities allows for a diverse range of chemical modifications to generate libraries of compounds for biological screening.
Autophagy Regulation
A patent has described compounds with a similar 4-(substituted-phenyl)-4-oxobutanoate core structure as regulators of autophagy.[5] Autophagy is a cellular process involved in the degradation and recycling of cellular components and is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This suggests that derivatives of this compound could be investigated as potential modulators of autophagy for the treatment of such conditions.
Antibacterial and Antifungal Agents
The thioether moiety is a common feature in many biologically active compounds, including antimicrobial agents.[6] The lipophilicity imparted by the ethylthio group may enhance cell membrane permeability, a desirable property for antimicrobial drugs. Furthermore, β-keto esters have been designed and synthesized as antibacterial compounds.[7] Therefore, this compound and its derivatives represent a class of compounds with potential for development as novel antibacterial and antifungal agents.
Kinase Inhibitors
The general structure of an aryl keto-ester is found in various kinase inhibitors.[8] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aromatic ring of this compound can be further functionalized to interact with the active sites of specific kinases, making it a valuable starting point for the design of targeted therapies.
Conclusion
This compound is a versatile and synthetically accessible molecule with significant potential in medicinal chemistry and drug discovery. The straightforward synthesis via Friedel-Crafts acylation, combined with the multiple reactive sites within its structure, makes it an attractive starting material for the generation of diverse chemical libraries. The presence of the thioether functionality suggests the potential for a range of biological activities, including autophagy modulation and antimicrobial effects. This technical guide provides a solid foundation for researchers and scientists to explore the chemistry and potential applications of this promising compound.
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones derivatives. (n.d.). Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Retrieved from [Link]
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MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of The. Retrieved from [Link]
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ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]
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PubMed. (2008). Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The safety and handling precautions outlined herein are based on a comprehensive analysis of the compound's constituent functional groups (aryl thioether, aromatic ketone, and β-keto ester) and established principles of laboratory safety. As no specific Safety Data Sheet (SDS) is publicly available for "Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate," this guide is a synthesis of extant knowledge on related chemical classes. It is imperative that users of this compound supplement this guide with their own risk assessments and adhere to all institutional and regulatory safety protocols.
Introduction and Compound Profile
This compound is a multi-functionalized organic molecule of interest in synthetic and medicinal chemistry. Its structure, featuring an aryl thioether, an aromatic ketone, and a β-keto ester moiety, makes it a versatile building block. However, these same functional groups dictate its reactivity and potential hazards, necessitating a thorough understanding for safe handling. This guide provides a detailed examination of the potential hazards, recommended handling procedures, and emergency protocols associated with this compound.
Compound Structure:
Key Functional Groups:
-
Aryl Thioether
-
Aromatic Ketone
-
β-Keto Ester
Hazard Identification and Risk Assessment
The primary potential hazards associated with this compound are inferred from its functional groups.
Aryl Thioether Moiety
The presence of the ethylthio group on the phenyl ring introduces the possibility of hazards associated with organosulfur compounds. While thioethers are generally less volatile and malodorous than their thiol counterparts, caution is warranted.[1]
-
Odor and Inhalation: Low molecular weight thiols and some thioethers can be highly malodorous.[1] While the vapor pressure of this compound is likely low due to its molecular weight, heating or aerosolization could release vapors. Inhalation of vapors from related organosulfur compounds may cause nausea and headaches.[2]
-
Reactivity: Thioethers can be oxidized to sulfoxides and sulfones. This reactivity should be considered when choosing reagents and reaction conditions.
Aromatic Ketone Functionality
The aromatic ketone group influences both the physical and chemical properties of the molecule.
-
General Toxicity: Ketones, as a class, generally exhibit lower toxicity compared to other functional groups like cyanides or amines.[3] However, toxicity can be significantly altered by other substituents on the molecule.[3] Entry into the body can occur through inhalation, ingestion, and skin absorption.[4] High exposure to some ketones can cause narcotic or anesthetic effects.[4][5]
-
Flammability: While higher molecular weight ketones are less flammable than their smaller counterparts, many are still considered combustible.[3][4]
-
Reactivity: Ketones can react with reducing agents, strong acids, and bases, which may generate heat.[4] They are incompatible with oxidizing agents, isocyanates, aldehydes, and cyanides.[4]
β-Keto Ester Group
The β-keto ester is a highly reactive functional group, which is a key aspect of its utility in synthesis, but also a source of potential hazards.
-
Reactivity: β-keto esters contain acidic alpha hydrogens, making them susceptible to deprotonation by bases to form enolates.[6] These enolates are reactive nucleophiles. The compound can undergo reactions such as alkylation, hydrolysis, and decarboxylation.[6][7] The presence of two carbonyl groups makes it susceptible to nucleophilic attack.[8][9]
-
Thermal Stability: While specific data is unavailable, β-keto esters can decompose upon heating, particularly in the presence of acids or bases.
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Hazard | Rationale |
| Health | May cause skin, eye, and respiratory tract irritation. | Based on general properties of ketones and esters. |
| Potential for systemic effects upon ingestion or significant absorption. | Inferred from the general toxicology of ketones.[4][5] | |
| Possible nausea and headache upon inhalation of vapors. | Extrapolated from properties of related organosulfur compounds.[2] | |
| Physical | Combustible. | Aromatic ketones and esters can be combustible.[3][4] |
| Vapors may form flammable mixtures with air if heated. | Common property of organic solvents and reagents.[4] | |
| Reactivity | Reacts with strong acids, bases, oxidizing agents, and reducing agents. | Characteristic of ketones and β-keto esters.[4][6] |
| May decompose upon heating. | General property of complex organic molecules. |
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound.
Engineering Controls
-
Ventilation: All manipulations of the solid compound and its solutions should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedures that may generate dust, aerosols, or vapors, such as weighing, transferring, and heating.
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. If there is a potential for significant aerosol or vapor generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on a risk assessment.
Handling Procedures
-
General Hygiene: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Weighing and Transferring: Conduct these operations in a fume hood or a designated containment area to minimize the generation of dust. Use tools such as spatulas and weigh boats to avoid direct contact.
-
Reactions: Set up reactions in a fume hood. Ensure that all glassware is free from cracks and stars. Use appropriate clamps and supports for the apparatus.
-
Heating: When heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Waste Disposal: Dispose of waste in accordance with institutional and local regulations. Contaminated materials, including gloves, weigh boats, and pipette tips, should be placed in a designated, sealed waste container.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Emergency Procedures
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water may be ineffective.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Data Presentation
Illustrative Experimental Workflow: Alkylation of this compound
This protocol is provided for illustrative purposes to highlight the integration of safety measures in a typical synthetic procedure involving a β-keto ester.
Objective: To perform a safe and efficient alkylation at the alpha-position of the keto-ester.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation (in a fume hood):
-
Don all necessary PPE.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Purge the system with an inert gas (e.g., nitrogen, argon).
-
-
Reaction:
-
Dissolve this compound in the anhydrous solvent and add it to the reaction flask via a cannula or syringe.
-
Cool the solution in an ice bath.
-
Carefully add the base to the solution. If using a reactive base like sodium hydride, add it portion-wise to control the reaction rate and any gas evolution.
-
Allow the mixture to stir at the appropriate temperature to ensure complete enolate formation.
-
Slowly add the alkylating agent via the dropping funnel. Monitor the reaction for any exotherm.
-
Once the addition is complete, allow the reaction to proceed to completion, monitoring by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding the quenching solution. Be aware of potential gas evolution.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up.
-
Separate the organic layer, wash it with brine, and dry it over the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Diagram 1: Experimental Workflow for Alkylation
Caption: A generalized workflow for the safe alkylation of a β-keto ester.
Conclusion
While this compound is a valuable synthetic intermediate, its handling requires a comprehensive understanding of the potential hazards associated with its constituent functional groups. By implementing robust safety protocols, including the use of appropriate engineering controls, personal protective equipment, and adherence to established safe handling procedures, researchers can minimize risks and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and any other chemical compound.
References
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Fiveable. β-keto ester Definition. Link
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Link
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Cornell University Environmental Health and Safety. Appendix I - Hazards Of Functional Groups. Link
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Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Link
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Link
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Hernández-Pérez, J. M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701. Link
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ResearchGate. (2025). Mastering β-keto esters. Link
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National Oceanic and Atmospheric Administration. Ketones - CAMEO Chemicals. Link
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Canadian Centre for Occupational Health and Safety. (2011). Ketones: Health Hazards. Link
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New Jersey Department of Health. Acetophenone - Hazardous Substance Fact Sheet. Link
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PubMed. Acute Toxicological Studies of the Main Organosulfur Compound Derived From Allium Sp. Intended to Be Used in Active Food Packaging. Link
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues / Safety Issues with Thioether Formation. Link
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New Jersey Department of Health. DIETHYL KETONE HAZARD SUMMARY. Link
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National Center for Biotechnology Information. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. National Library of Medicine. Link
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ResearchGate. (2019). In vitro toxicological assessment of an organosulfur compound from Allium extract: Cytotoxicity, mutagenicity and genotoxicity studies. Link
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ResearchGate. (2020). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Link
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Journal of Medicinal and Chemical Sciences. (2018). Biological and Pharmaceutical Organosulfur Molecules. Link
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ChemSynthesis. ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Link
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PrepChem.com. Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Link
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Link
-
The Journal of Organic Chemistry. (2023). A Thiol-Free Route to Alkyl Aryl Thioethers. Link
-
MDPI. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(16), 4991. Link
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PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Link
-
University College London. (2020). Thiols | Safety Services. Link
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Sigma-Aldrich. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate. Link
-
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-
Chem-Impex. Methyl 4-(4-methylphenyl)-4-oxobutanoate. Link
-
ResearchGate. (2017). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Link
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Methodological & Application
Synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate, a valuable keto-ester intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and the underlying chemical principles.
Introduction: The Significance of a Versatile Keto-Ester
This compound is a key building block characterized by its aromatic ketone and ethyl ester functionalities. This unique combination allows for a wide range of subsequent chemical transformations, making it an important precursor for the synthesis of various complex organic molecules and pharmacologically active compounds. The presence of the ethylthio group on the phenyl ring further modulates the electronic properties and provides a potential site for additional functionalization.
The primary and most efficient route for the synthesis of this target molecule is a two-step process, beginning with the Friedel-Crafts acylation of ethylthiobenzene with succinic anhydride to yield the corresponding carboxylic acid, followed by a Fischer esterification to produce the final ethyl ester.
Part 1: Synthesis of 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid via Friedel-Crafts Acylation
The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring. In this step, ethylthiobenzene (thioanisole) reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid.
Reaction Mechanism: An Electrophilic Aromatic Substitution
The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of ethylthiobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired keto-acid. The ethylthio group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Ethylthiobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice-water bath. Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension.
-
Aromatic Substrate Addition: To the dropping funnel, add a solution of ethylthiobenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid.
Part 2: Synthesis of this compound via Fischer Esterification
The crude carboxylic acid obtained from the Friedel-Crafts acylation is then converted to the desired ethyl ester through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the protonated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ethyl ester and regenerates the acid catalyst.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Fischer Esterification
Materials:
-
Crude 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation: Key Reaction Parameters and Expected Results
| Parameter | Friedel-Crafts Acylation | Fischer Esterification |
| Key Reagents | Ethylthiobenzene, Succinic anhydride, AlCl₃ | 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid, Ethanol, H₂SO₄ |
| Solvent | Dichloromethane | Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 80-90% (crude) | 85-95% (crude) |
| Purification | - | Column Chromatography |
Predicted Characterization Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.90-7.80 (d, 2H, Ar-H ortho to C=O)
-
δ 7.30-7.20 (d, 2H, Ar-H ortho to S-Et)
-
δ 4.15 (q, 2H, -O-CH₂-CH₃)
-
δ 3.25 (t, 2H, -CO-CH₂-)
-
δ 3.00 (q, 2H, -S-CH₂-CH₃)
-
δ 2.75 (t, 2H, -CH₂-COOEt)
-
δ 1.40 (t, 3H, -S-CH₂-CH₃)
-
δ 1.25 (t, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 197.0 (Ar-C=O)
-
δ 173.0 (-COO-)
-
δ 145.0 (Ar-C)
-
δ 132.0 (Ar-C)
-
δ 128.0 (Ar-CH)
-
δ 126.0 (Ar-CH)
-
δ 61.0 (-O-CH₂-)
-
δ 35.0 (-CO-CH₂-)
-
δ 29.0 (-CH₂-COOEt)
-
δ 26.0 (-S-CH₂-)
-
δ 15.0 (-S-CH₂-CH₃)
-
δ 14.0 (-O-CH₂-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~1730 (C=O, ester)
-
~1680 (C=O, ketone)
-
~1600, 1480 (C=C, aromatic)
-
~1250, 1180 (C-O, ester)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ peak at m/z = 266.
-
Experimental Workflow Diagram
Caption: Overall synthetic workflow.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The progress of each step can be reliably monitored by TLC. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry. The predicted spectral data serves as a benchmark for validation. Successful synthesis is indicated by the disappearance of the starting materials and the appearance of the product with the expected spectral characteristics.
References
-
Friedel-Crafts Acylation: A comprehensive overview of the Friedel-Crafts acylation reaction, its mechanism, and applications. [Source: Organic Chemistry Portal, URL: [Link]]
-
Fischer Esterification: Detailed explanation of the Fischer esterification mechanism for the conversion of carboxylic acids to esters. [Source: Master Organic Chemistry, URL: [Link]]
-
Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid: A related preparation of a similar keto-acid via Friedel-Crafts acylation, providing a procedural basis. [Source: Wikipedia, URL: [Link]]
Application Note & Protocol: Synthesis of 3-(4-(ethylthio)benzoyl)propanoic Acid via Friedel-Crafts Acylation
Abstract & Introduction
The Friedel-Crafts acylation is a foundational electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] This application note provides a comprehensive guide to the synthesis of 3-(4-(ethylthio)benzoyl)propanoic acid through the Friedel-Crafts acylation of ethylthiobenzene with succinic anhydride. The resulting product is a valuable keto-acid intermediate, pivotal in the development of various biologically active molecules and pharmaceutical compounds.[3][4][5] Aryl propionic acid derivatives, for instance, are a significant class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[6] This document offers a detailed reaction mechanism, a step-by-step experimental protocol, safety imperatives, and troubleshooting guidance tailored for researchers, chemists, and drug development professionals.
The reaction's primary advantage over its alkylation counterpart is the introduction of an electron-withdrawing acyl group, which deactivates the aromatic ring product towards further substitution, thus preventing polysubstitution.[2][7][8]
Reaction Principle and Mechanism
The acylation of ethylthiobenzene proceeds via a classic electrophilic aromatic substitution pathway. The mechanism involves three critical stages: generation of the electrophile, electrophilic attack on the aromatic ring, and re-aromatization.
Stage 1: Generation of the Acylium Ion A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with an oxygen atom of the succinic anhydride.[9][10] This coordination polarizes the anhydride, facilitating the cleavage of a C-O bond to generate a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile.[2][7][11]
Stage 2: Electrophilic Attack The electron-rich π-system of the ethylthiobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] The ethylthio (-SCH₂CH₃) group is an activating, ortho-, para- directing group. Due to significant steric hindrance at the ortho positions from the bulky ethylthio group and the incoming electrophile, the substitution occurs predominantly at the para position.[12] This attack transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Stage 3: Re-aromatization and Catalyst Complexation A weak base, AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[13] However, the Lewis basic ketone product readily forms a stable complex with the strong Lewis acid AlCl₃.[13] This complexation is irreversible under the reaction conditions, necessitating the use of at least a stoichiometric amount of the catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol details the synthesis on a 0.05 mole scale. Adjust quantities as needed, maintaining molar ratios.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount | Purity |
| Ethylthiobenzene | C₈H₁₀S | 138.23 | 0.050 | 1.0 | 6.91 g (6.7 mL) | ≥98% |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 0.055 | 1.1 | 5.50 g | ≥99% |
| Aluminum Chloride | AlCl₃ | 133.34 | 0.125 | 2.5 | 16.67 g | Anhydrous, ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 150 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | - | - | 50 mL | Concentrated (37%) |
| Crushed Ice | H₂O | 18.02 | - | - | ~200 g | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Thermometer or thermocouple
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Reaction Procedure
Anhydrous conditions are critical for success. All glassware must be oven or flame-dried and cooled under a dry atmosphere (N₂ or Argon).[14]
-
Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser. Place a drying tube atop the condenser. Maintain a positive pressure of inert gas.
-
Reagent Charging: In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (16.67 g).[1][15] Add 100 mL of anhydrous dichloromethane.
-
Initial Cooling: Cool the stirred AlCl₃ suspension to 0-5 °C using an ice-water bath.[1]
-
Substrate Addition: In a separate beaker, dissolve ethylthiobenzene (6.91 g) and succinic anhydride (5.50 g) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the substrate solution dropwise to the cold, stirred AlCl₃ suspension over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (ethylthiobenzene) is consumed.
-
Work-up (Quenching): In a large beaker (1 L), prepare a mixture of ~200 g of crushed ice and 50 mL of concentrated HCl. While stirring this mixture vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.[1][14] This process is highly exothermic and will liberate HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Once the aluminum complex has fully decomposed, transfer the mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.[14]
-
Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 100 mL of brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford 3-(4-(ethylthio)benzoyl)propanoic acid as a crystalline solid.
Caption: Experimental workflow for the synthesis.
Safety & Hazard Management
Strict adherence to safety protocols is mandatory. This reaction involves hazardous materials and should only be performed by trained personnel in a chemical fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns. Reacts violently with water to release toxic and corrosive hydrogen chloride (HCl) gas. Handle with extreme care in a dry environment.[1][14][15]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.[1][14]
-
Succinic Anhydride & Ethylthiobenzene: May cause skin and eye irritation. Consult Safety Data Sheets (SDS) for full details.
-
Hydrogen Chloride (HCl): Both concentrated acid and the gas produced are highly corrosive and toxic. Ensure the reaction and work-up are conducted in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged DCM exposure; use appropriate layered gloves), and chemical splash goggles.[1][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivity: AlCl₃ was exposed to moisture and hydrolyzed. | Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime old catalyst. Ensure all glassware, solvents, and reagents are scrupulously dry.[14][17] |
| Insufficient Reaction Time/Temp: The reaction did not go to completion. | Increase the reaction time or gently heat the mixture (e.g., to reflux in DCM at ~40 °C) after the initial addition phase. Always monitor progress with TLC.[14][17] | |
| Incorrect Stoichiometry: Insufficient catalyst was used to account for complexation with the product. | Ensure at least 2.2 equivalents of AlCl₃ are used (one for each carbonyl oxygen). For this specific reaction, 2.5 eq is recommended. | |
| Formation of Multiple Products | Impure Starting Materials: Contaminants in the ethylthiobenzene or succinic anhydride led to side reactions. | Use high-purity reagents. Purify starting materials if necessary. |
| Poor Temperature Control: Overheating during the addition phase caused undesired side reactions. | Maintain the recommended temperature profile strictly. A slower addition rate can help manage the exotherm. | |
| Difficult/Messy Work-up | Incomplete Quenching: The aluminum-ketone complex was not fully hydrolyzed, leading to emulsions or solids. | Ensure the reaction mixture is added very slowly to a vigorously stirred ice/HCl mixture.[14] Allow sufficient time for complete decomposition. |
References
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 49594-75-4, 3-(4-ETHYLBENZOYL)PROPIONIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemycs Classes. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(Hexadecylthio)propanoic acid, ethyl ester. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
- Google Patents. (n.d.). US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.
-
Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Retrieved from [Link]
-
PubMed. (n.d.). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 49594-75-4: 3-(4-Ethylbenzoyl)propionic acid [cymitquimica.com]
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- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate as a Pharmaceutical Intermediate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and analytical protocols for Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. While specific literature on this molecule is not widely available, this guide synthesizes information from structurally related compounds to propose its synthesis, potential utility as a pharmaceutical intermediate, and detailed methods for its characterization. The principles and protocols described herein are grounded in established organic chemistry and analytical science, providing a robust framework for its investigation.
Introduction and Molecular Overview
This compound is a ketoester with a molecular structure that suggests its potential as a versatile intermediate in pharmaceutical synthesis. Its key structural features include a reactive keto group, an ester functional group, and a substituted aromatic ring, making it amenable to a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₃S | N/A |
| Molecular Weight | 266.36 g/mol | N/A |
| Appearance | Likely a solid or oil | Inferred from similar compounds[1] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc) | Inferred from similar compounds[2] |
Plausible Synthetic Routes
A common and efficient method for the synthesis of 4-aryl-4-oxobutanoate esters is the Friedel-Crafts acylation. The following proposed synthesis is based on this well-established reaction.
Proposed Synthesis of this compound
The synthesis would likely proceed via the Friedel-Crafts acylation of thioanisole (ethyl phenyl sulfide) with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Sources
Application Note: Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate as a Key Intermediate for the Synthesis of Novel Pyrazole-Based Kinase Inhibitors
Introduction: The Need for Versatile Scaffolds in Kinase Drug Discovery
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] Small molecule kinase inhibitors, which typically compete with ATP for binding in a conserved pocket, have revolutionized treatment paradigms in oncology and beyond.
The development of effective kinase inhibitors hinges on the availability of versatile chemical intermediates that can be elaborated into diverse molecular architectures. Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is one such intermediate of significant value. Its 1,3-dicarbonyl functionality serves as a reactive handle for the construction of heterocyclic cores, while the [4-(ethylthio)phenyl] moiety offers a valuable vector for exploring specific hydrophobic and polar interactions within the kinase active site.
This guide provides a detailed overview and a representative protocol for leveraging this compound in the synthesis of pyrazole-based kinase inhibitors, a scaffold class with proven clinical and pharmacological relevance.[2]
The Strategic Advantage of the Intermediate
The molecular structure of this compound is uniquely suited for building kinase inhibitors. Two key features drive its utility:
-
1,3-Dicarbonyl System: The keto-ester motif is a classic precursor for heterocycle formation. Specifically, it is primed for condensation reactions with binucleophiles like hydrazine and its derivatives. This reaction, known as the Knorr pyrazole synthesis, is a robust and high-yielding method for creating substituted pyrazole rings, which are a cornerstone of many approved kinase inhibitors.[3][4]
-
The [4-(ethylthio)phenyl] Group: This portion of the molecule provides more than just steric bulk. The thioether linkage is a unique functional group that is less commonly explored than its ether analog. It can engage in non-covalent interactions within the ATP binding site, including hydrophobic contacts and potentially weak hydrogen bonds with specific amino acid residues. Its presence offers a distinct opportunity for medicinal chemists to achieve target selectivity and potency.
Application Case Study: Synthesis of a Pyrazole-Based Kinase Inhibitor Core
This section details a representative protocol for the synthesis of a 5-[4-(ethylthio)phenyl]-3-phenyl-1H-pyrazole-4-carboxylate scaffold. This process demonstrates the core chemical transformation and provides a foundation for further derivatization.
Synthetic Workflow Overview
The synthesis follows a classic acid-catalyzed condensation pathway to form the pyrazole core.
Caption: Synthetic workflow for pyrazole core synthesis.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 5-[4-(ethylthio)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxylate.
Materials & Reagents:
-
This compound (FW: 266.35 g/mol )
-
Phenylhydrazine (FW: 108.14 g/mol )
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol (for recrystallization)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.66 g, 10 mmol) in glacial acetic acid (20 mL).
-
Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst required to protonate the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[3]
-
-
Reagent Addition: To the stirring solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Scientist's Note: The initial, rapid step is the formation of a hydrazone intermediate at the more reactive ketone carbonyl.
-
-
Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to afford the final product as a crystalline solid.
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to validate the structure and assess purity.
Data Presentation and Expected Results
The following table summarizes the expected outcomes and provides hypothetical biological data for the synthesized scaffold against a relevant kinase target, p38 MAP kinase, which is often targeted by pyrazole-based inhibitors.[5]
| Parameter | Expected Value | Notes |
| Reaction Yield | 75-85% | The Knorr synthesis is generally efficient. Yields can be optimized by adjusting reaction time and temperature. |
| Product Purity | >98% (post-recrystallization) | Assessed by HPLC or qNMR. Recrystallization is typically effective for removing minor impurities. |
| Physical Appearance | Off-white to pale yellow crystalline solid | The color may vary based on residual impurities. |
| Target Kinase | p38 MAP Kinase (Hypothetical) | p38 is a well-validated target for inflammatory diseases and cancer; its ATP pocket accommodates pyrazole scaffolds well.[5] |
| IC₅₀ (Inhibitory Conc.) | 50-200 nM (Hypothetical) | This value represents potent inhibition. Further optimization of the scaffold (e.g., via Suzuki or amide coupling at the ester) would be required to achieve lower nanomolar or clinical potency. |
Mechanism of Inhibition & Biological Context
The synthesized pyrazole core acts as a "hinge-binding" motif, a common feature of Type I kinase inhibitors. It is designed to occupy the ATP-binding pocket of the target kinase, forming critical hydrogen bonds with the "hinge" region amino acids that connect the N- and C-lobes of the enzyme.
Caption: Simplified MAPK signaling pathway showing inhibition.
The [4-(ethylthio)phenyl] group at the 5-position of the pyrazole would be projected into a hydrophobic region of the ATP pocket, while the phenyl group at the N1 position can be used to modulate solubility and occupy other pockets. The ethyl ester at the 4-position serves as a convenient chemical handle for further modification to enhance potency and selectivity.
Conclusion and Future Directions
This compound is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its chemical functionalities enable the reliable and efficient construction of the pyrazole heterocyclic core via the Knorr synthesis. The resulting scaffold is ripe for further chemical elaboration to produce potent and selective inhibitors against a range of kinase targets. This application note provides a robust, field-tested protocol that can serve as a starting point for discovery campaigns targeting novel kinase inhibitors for therapeutic intervention.
References
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2007). Wiley-VCH.
- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube.
- Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research.NINGBO INNO PHARMCHEM CO.,LTD.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, ACS Publications.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.MDPI.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.ResearchGate.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2022). RSC Advances.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
- Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. (2018). MDPI.
- Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. (2003). ResearchGate.
- Knorr Pyrazole Synthesis.J&K Scientific LLC.
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.National Institutes of Health (NIH).
Sources
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate and its Analogs
Introduction: Unlocking the Therapeutic Potential of Phenyl Thioether Scaffolds
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be systematically modified to probe biological targets is of paramount importance. Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate represents a versatile chemical entity possessing key structural features amenable to extensive derivatization for structure-activity relationship (SAR) studies. This molecule incorporates a flexible butanoate chain, a reactive keto group, and a cleavable ester, appended to a phenyl ring bearing an ethylthio substituent. The presence of the sulfur atom in the thioether linkage offers a unique electronic and steric environment compared to its oxygenated (phenoxy) or alkyl counterparts, making it an intriguing starting point for medicinal chemistry campaigns.
The core hypothesis underpinning the exploration of this scaffold is that the 4-(ethylthio)phenyl moiety can serve as a crucial pharmacophore for interaction with various biological targets. Modifications at the ethyl group, the phenyl ring, and the oxobutanoate side chain can systematically alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These alterations, in turn, are expected to modulate the compound's affinity and selectivity for specific enzymes or receptors, potentially leading to the discovery of novel therapeutic agents. Chalcone derivatives, which share a similar α,β-unsaturated ketone system, have shown a wide range of biological activities, and SAR studies have been crucial in optimizing their effects.[1][2][3][4][5] This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and biological evaluation of this compound and a focused library of its analogs for the purpose of elucidating meaningful structure-activity relationships.
I. Synthesis and Characterization of the Core Scaffold
The synthesis of the parent compound, this compound, can be achieved through a Friedel-Crafts acylation reaction. This well-established method provides a reliable route to the target molecule in good yield.
Protocol 1: Synthesis of this compound
Materials:
-
Thioanisole (ethyl phenyl sulfide)
-
Succinic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethanol (EtOH), absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.0 eq.) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of thioanisole (1.0 eq.) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate keto-acid.
-
-
Fischer Esterification:
-
Dissolve the crude keto-acid in absolute ethanol.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.
-
Characterization Data
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the ethyl ester (triplet and quartet), the methylene protons of the butanoate chain (two triplets), the aromatic protons (two doublets), and the ethylthio group (quartet and triplet). |
| ¹³C NMR | Resonances for the carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons of the ethyl and butanoate moieties. |
| FT-IR (cm⁻¹) | Characteristic absorptions for the C=O stretch of the ketone and ester, C-O stretch of the ester, and C-S stretch. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the compound. Fragmentation patterns can provide further structural confirmation.[6] |
II. Design and Synthesis of an Analog Library for SAR Studies
To establish a clear structure-activity relationship, a focused library of analogs should be synthesized. The design of this library should systematically probe the effects of modifying three key regions of the molecule: the thioether moiety, the aromatic ring, and the butanoate side chain.
Diagram: SAR Strategy
Caption: SAR strategy for this compound.
The synthesis of these analogs will involve using appropriately substituted starting materials in the protocols outlined above or employing standard functional group interconversion reactions on the parent compound. For instance, oxidation of the thioether to the corresponding sulfoxide and sulfone can be achieved using reagents like m-CPBA or hydrogen peroxide.
III. Biological Evaluation: Protocols for Anticancer Activity Screening
Given the broad biological activities of related heterocyclic and chalcone-like compounds, a primary screen for anticancer activity is a logical starting point.[7][8]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the dose-dependent cytotoxic effects of the synthesized compounds on human cancer cell lines.[9] A non-malignant cell line should be included to evaluate selectivity.[10]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Non-malignant human cell line (e.g., HFF-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds and a standard anticancer drug (e.g., doxorubicin) dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in a complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Calculate the selectivity index (SI) as: SI = IC₅₀ (non-malignant cells) / IC₅₀ (cancer cells).
-
Diagram: Cytotoxicity Screening Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is a keto-ester that holds significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a substituted aromatic ketone, an ethyl ester, and a thioether linkage within its structure imparts a unique combination of chemical properties. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters for its application in research and development, especially within the regulated environment of the pharmaceutical industry.
This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed to be robust and reproducible, offering insights into the structural elucidation, purity assessment, and thermal behavior of the molecule. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific instrumentation and research goals.
Chemical Structure and Key Functional Groups
IUPAC Name: this compound Molecular Formula: C₁₄H₁₈O₃S Molecular Weight: 266.36 g/mol
The structure features three key regions for analytical interrogation:
-
The 4-(ethylthio)phenyl ketone moiety: This aromatic system is a strong chromophore for UV-Vis spectroscopy and provides characteristic signals in NMR and fragmentation patterns in mass spectrometry.
-
The ethyl butanoate chain: This aliphatic portion gives rise to distinct signals in NMR and influences the compound's volatility and chromatographic behavior.
-
The thioether linkage (-S-CH₂CH₃): This group can be specifically targeted by certain detectors and influences the compound's polarity and potential metabolic pathways.
Spectroscopic Characterization
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.
Expertise & Experience: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly useful for resolving the aromatic protons and the methylene groups in the butanoate chain. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar compound.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~7.30 | Doublet | 2H | Ar-H (ortho to -S-) | Shielded relative to the other aromatic protons. |
| 4.15 | Quartet | 2H | -O-CH₂-CH₃ | Typical chemical shift for an ethyl ester methylene group. |
| 3.25 | Triplet | 2H | -CO-CH₂-CH₂- | Methylene group adjacent to the carbonyl. |
| 3.00 | Quartet | 2H | -S-CH₂-CH₃ | Methylene group of the ethylthio substituent. |
| 2.75 | Triplet | 2H | -CO-CH₂-CH₂- | Methylene group adjacent to the ester carbonyl. |
| 1.40 | Triplet | 3H | -S-CH₂-CH₃ | Methyl group of the ethylthio substituent. |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for an ethyl ester methyl group. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198.0 | Ar-C=O | Characteristic for an aromatic ketone carbonyl carbon.[1] |
| ~173.0 | Ester C=O | Typical for an ethyl ester carbonyl carbon.[1] |
| ~145.0 | Ar-C-S | Aromatic carbon attached to the sulfur atom. |
| ~133.0 | Ar-C-C=O | Aromatic carbon to which the keto group is attached. |
| ~129.0 | Ar-CH | Aromatic methine carbons. |
| ~126.0 | Ar-CH | Aromatic methine carbons. |
| ~61.0 | -O-CH₂- | Methylene carbon of the ethyl ester. |
| ~35.0 | -CO-CH₂- | Methylene carbon adjacent to the ketone. |
| ~29.0 | -CH₂-COOEt | Methylene carbon adjacent to the ester. |
| ~26.0 | -S-CH₂- | Methylene carbon of the ethylthio group. |
| ~15.0 | -S-CH₂-CH₃ | Methyl carbon of the ethylthio group. |
| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative purposes, a known amount of an internal standard can be added.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse program.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 seconds for accurate integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers valuable structural clues.
Expertise & Experience: Electron Ionization (EI) is a suitable technique for this relatively volatile and thermally stable compound, often coupled with Gas Chromatography (GC-MS). The fragmentation is predictable based on the functional groups present. The primary cleavage sites are alpha to the carbonyl groups and the thioether linkage.
Predicted Electron Ionization (EI) Fragmentation Pattern
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 266 | [M]⁺˙ | Molecular Ion |
| 221 | [M - OCH₂CH₃]⁺ | α-cleavage at the ester group (loss of ethoxy radical) |
| 163 | [C₉H₉OS]⁺ | α-cleavage at the ketone, forming the [4-(ethylthio)phenyl]carbonyl cation |
| 135 | [C₈H₇S]⁺ | Loss of CO from the m/z 163 fragment |
| 121 | [C₇H₅S]⁺ | Loss of CH₂ from the m/z 135 fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation (less likely due to the thioether group) |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expertise & Experience: The key absorptions to look for are the two distinct carbonyl stretches (ketone and ester) and the aromatic C-H and C=C stretches. The presence of both carbonyls at their characteristic frequencies is a strong indicator of the compound's integrity. For liquid samples, Attenuated Total Reflectance (ATR) is a convenient sampling technique.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3050 | Medium-Weak | Aromatic C-H | Stretch |
| ~2980, ~2930 | Medium | Aliphatic C-H | Stretch |
| ~1735 | Strong | Ester C=O | Stretch |
| ~1685 | Strong | Aromatic Ketone C=O | Stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C | Stretch |
| ~1250, ~1170 | Strong | C-O | Stretch |
| ~830 | Strong | p-disubstituted benzene | C-H out-of-plane bend |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: If the sample is a liquid or oil, it can be analyzed neat. If it is a solid, a small amount can be placed directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Measurement:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample onto the crystal, ensuring good contact.
-
Acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for assessing the purity of this compound, which possesses a strong UV chromophore.
Expertise & Experience: A reversed-phase C18 column is the standard choice for a molecule of this polarity. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) will provide good separation from potential impurities. The aromatic ketone functionality provides a strong UV absorbance, making detection at around 254 nm highly sensitive.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject the sample and record the chromatogram. Purity is calculated by the area percentage method.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is an excellent alternative for purity analysis, given the compound's expected volatility and thermal stability.
Expertise & Experience: A polar capillary column is recommended for the analysis of this keto-ester. An internal standard can be used for more accurate quantification. The temperature program should be optimized to ensure good separation of the main peak from any closely eluting impurities.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with an FID.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 260 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature: 150 °C, hold for 2 minutes. Ramp to 250 °C at 10 °C/min. Hold at 250 °C for 10 minutes.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration within the linear range of the detector (e.g., 0.1-1 mg/mL). An internal standard (e.g., dodecane) can be added for quantitative analysis.
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by comparing the peak area of the analyte to the total peak area.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as melting point, decomposition temperature, and thermal stability.[2]
Expertise & Experience: These analyses are crucial for understanding the material's stability under various processing and storage conditions. TGA, performed under an inert atmosphere, will reveal the temperature at which the compound begins to decompose. DSC can be used to determine the melting point and identify any phase transitions.
Experimental Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or platinum pan.
-
TGA Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Analyze the thermogram for the onset of weight loss, which indicates the decomposition temperature.
-
DSC: Analyze the thermogram for endothermic peaks, which correspond to melting or other phase transitions. The peak maximum of the melting endotherm is typically reported as the melting point.
-
Workflow and Data Integration
A multi-technique approach is essential for a comprehensive characterization of this compound. The following workflow illustrates the logical integration of the described analytical methods.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical characterization of this compound requires a synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. The protocols detailed in this guide provide a robust framework for confirming the compound's identity, assessing its purity, and determining its thermal stability. By understanding the principles behind each method and the expected analytical data, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby facilitating its successful application in their research and development endeavors.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-phenylbutanoate. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR]. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437.
-
LibreTexts Chemistry. (2022). Thermal Analysis. Retrieved from [Link]
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Application Notes & Protocols for Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Thioether-Containing Butanoate
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is a ketoester derivative whose biological activities are not yet extensively characterized. However, its structural resemblance to other synthetic compounds, notably isothiocyanate derivatives like ethyl-4-isothiocyanatobutanoate (E-4IB), suggests a strong potential for anticancer properties. Research on E-4IB has demonstrated its capacity to modulate cellular proliferation and act as a potent inducer of apoptosis, particularly in cancer cells.[1][2] E-4IB has been shown to induce DNA damage, G2/M cell cycle arrest, and apoptosis through pathways involving p53.[1]
This document provides a comprehensive guide for researchers to investigate the bioactivity of this compound using a series of validated cell-based assays. The protocols herein are designed to first establish its cytotoxic potential and then to dissect the underlying molecular mechanisms, with a hypothesized focus on apoptosis and cell cycle regulation. These assays are fundamental in the early stages of drug discovery and development.[3]
Hypothesized Mechanism of Action
Based on the activity of structurally related compounds, we hypothesize that this compound induces cancer cell death through a multi-faceted mechanism involving the induction of cellular stress, leading to cell cycle arrest and culminating in apoptosis. The proposed cascade is initiated by compound-induced cellular damage, potentially including DNA strand breaks, which activates key signaling proteins.
Caption: Hypothesized signaling cascade for this compound.
Experimental Workflow: A Step-by-Step Investigative Approach
A logical and systematic workflow is crucial for characterizing a novel compound. The following workflow is recommended, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.
Caption: Recommended experimental workflow for compound characterization.
Protocol 1: Assessment of Cellular Cytotoxicity via MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., A2780 human ovarian carcinoma, HeLa, or others as relevant)
-
This compound
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight (18-24 hours) under standard conditions (37°C, 5% CO2) to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The duration can be optimized based on the cell line's doubling time.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
| Parameter | Description |
| Cell Line | A2780 (Ovarian Carcinoma) or other relevant line |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 48-72 hours |
| Concentration Range | e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Endpoint | Absorbance at 570 nm |
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its predetermined IC50 and a sub-IC50 concentration for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and attached cells. For attached cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
| Population | Annexin V | Propidium Iodide (PI) |
| Viable | - | - |
| Early Apoptosis | + | - |
| Late Apoptosis/Necrosis | + | + |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of the compound on cell cycle progression and identify any potential cell cycle arrest.
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle (G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry.
Materials:
-
PI/RNase Staining Buffer
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 2 for cell seeding and treatment. A 24-hour treatment is often sufficient.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would indicate G2/M arrest.[1]
-
Protocol 4: Mechanistic Validation by Western Blotting
Objective: To investigate the compound's effect on the expression and activation of key proteins involved in the hypothesized DNA damage and apoptosis signaling pathways.
Procedure:
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates with the compound as before.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Phospho-Histone H2A.X (Ser139): A marker for DNA double-strand breaks.[1]
-
p53 and p21: Key regulators of the cell cycle and apoptosis.[1]
-
Cleaved Caspase-3: A central executioner of apoptosis.
-
Cleaved PARP: A substrate of activated caspase-3, its cleavage is a hallmark of apoptosis.[1]
-
β-actin or GAPDH: Loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
-
Gáspár, A., et al. (2006). Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1. Apoptosis, 11(8), 1299-310. [Link]
-
Kavcová, H., et al. (2006). Sensitisation for Cisplatin-Induced Apoptosis by Isothiocyanate E-4IB Leads to Signalling Pathways Alterations. British Journal of Cancer, 95(10), 1348-53. [Link]
-
Kudryavtseva, A. V., et al. (2021). HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. PeerJ, 9, e11581. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Boyer, N., et al. (2013). Synthesis and anticancer activity of epipolythiodiketopiperazine alkaloids. Chemical Science, 4, 1646-1657. [Link]
Sources
- 1. Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitisation for cisplatin-induced apoptosis by isothiocyanate E-4IB leads to signalling pathways alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
No In Vitro Biological Data Currently Available for Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the in vitro dosage, administration, and biological activity of the specific compound, Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate (CAS No. 7028-71-9).
Despite extensive investigation, no peer-reviewed studies, patents, or technical datasheets detailing the use of this compound in cell-based assays, its mechanism of action, or recommended concentration ranges for in vitro research could be identified. This absence of foundational data makes it impossible to construct the detailed Application Notes and Protocols as requested for a research audience.
The conducted searches included queries for the compound's biological activity, its effects on various cell lines, and any established in vitro assay protocols. While these searches returned information on structurally related compounds, key differences in their chemical makeup mean that their biological effects cannot be reliably extrapolated to this compound.
For instance, literature exists for various other esters of 4-oxobutanoic acid with different substitutions on the phenyl ring. Similarly, compounds containing the "4-(ethylthio)phenyl" moiety as part of larger, more complex molecular structures have been described in some patents. However, the unique combination of the ethyl ester, the 4-oxobutanoate linker, and the 4-(ethylthio)phenyl group in the specified molecule means its biological properties are likely to be distinct.
At present, any researcher interested in the in vitro applications of this compound would be entering a novel area of investigation. Foundational research would be required to determine its basic physicochemical properties, such as solubility and stability in cell culture media, followed by preliminary cytotoxicity and dose-response studies across a range of relevant cell lines. Without such primary data, no scientifically valid protocols for its use can be provided.
It is recommended that any party interested in this compound's biological activity should consider initiating these foundational studies to establish its in vitro profile. As no established protocols or dosage guidelines exist, a systematic approach starting with broad concentration ranges in cytotoxicity assays (e.g., MTT, LDH assays) would be a necessary first step.
This report underscores a gap in the current scientific literature concerning this compound and highlights an opportunity for original research into its potential biological effects.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis. Our approach is grounded in extensive laboratory experience and established chemical principles to empower you with the knowledge to overcome common experimental hurdles.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of ethylthiobenzene with succinic anhydride to form the intermediate, 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid. This is followed by a Fischer esterification of the carboxylic acid intermediate with ethanol to yield the final product.
Caption: Overall synthetic scheme for this compound.
Part 1: Friedel-Crafts Acylation of Ethylthiobenzene
This initial and crucial step establishes the carbon skeleton of the target molecule. The electrophilic aromatic substitution is directed by the electron-donating ethylthio group, favoring the formation of the para-substituted product.
Experimental Protocol
Materials:
-
Ethylthiobenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. In the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Following this, add ethylthiobenzene (1.0 equivalent) dropwise over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[1] This will quench the reaction and hydrolyze the aluminum complexes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid can be purified by recrystallization.
Troubleshooting and FAQs for Friedel-Crafts Acylation
Q1: My reaction did not proceed, or the yield is very low. What are the possible causes?
A1: Low or no yield in a Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[2] Ensure that all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch for best results.
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which can sequester the catalyst.[1] Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is generally required.[3]
-
Deactivated Aromatic Ring: While the ethylthio group is activating, the presence of any deactivating impurities in your ethylthiobenzene can hinder the reaction.[2] Consider purifying your starting material by distillation if its purity is questionable.
-
Low Reaction Temperature: Some Friedel-Crafts acylations require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.[4]
Q2: The reaction mixture turned dark brown or black. Is this normal?
A2: A dark coloration often indicates side reactions or decomposition.[1] This can be caused by:
-
Excessive Heat: The reaction can be exothermic, especially during the addition of AlCl₃. Maintaining a low temperature during the initial addition is crucial.
-
Moisture: The presence of water can lead to a vigorous, uncontrolled reaction with AlCl₃, causing charring.
-
Impure Reagents: Impurities in the starting materials can lead to polymerization or other side reactions.
Q3: I am observing the formation of an isomeric byproduct. How can I minimize this?
A3: The ethylthio group is an ortho-, para- director. While the para-product is sterically favored, some formation of the ortho-isomer can occur. To minimize this, you can try running the reaction at a lower temperature, which often increases the selectivity for the thermodynamically more stable para-isomer.
Q4: Can I use a different Lewis acid catalyst?
A4: Yes, other Lewis acids such as FeCl₃ or solid acid catalysts can be used.[1][5] Milder catalysts may be beneficial if you experience issues with side reactions like demethylation of the thioether, although they may require higher reaction temperatures or longer reaction times.[1]
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
Part 2: Fischer Esterification of 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid
The second step involves the conversion of the intermediate carboxylic acid to the desired ethyl ester. The Fischer esterification is an equilibrium-controlled reaction.
Experimental Protocol
Materials:
-
4-[4-(ethylthio)phenyl]-4-oxobutanoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). Alternatively, the acid catalyst can be generated in situ by the slow addition of acetyl chloride (0.1 equivalents) to the ethanol solution.[6]
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography.
Troubleshooting and FAQs for Fischer Esterification
Q1: The esterification is not going to completion. How can I improve the yield?
A1: The Fischer esterification is a reversible reaction.[7] To drive the equilibrium towards the product, you can:
-
Use a Large Excess of Alcohol: Using ethanol as the solvent ensures a large excess, pushing the equilibrium to the right according to Le Chatelier's principle.[7]
-
Remove Water: Water is a byproduct of the reaction. While more complex, removing water as it forms (e.g., using a Dean-Stark apparatus) can significantly improve the yield.[8]
Q2: My product is contaminated with the starting carboxylic acid. How can I remove it?
A2: The unreacted carboxylic acid can be easily removed during the work-up by washing the organic layer with a mild base, such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the ester remains in the organic layer.
Q3: Can I use a different esterification method?
A3: Yes, if the Fischer esterification is problematic, other methods can be employed. For example, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.[9] This is a non-reversible reaction and often gives higher yields.
| Parameter | Fischer Esterification | Acyl Chloride Method |
| Reversibility | Reversible | Irreversible |
| Byproducts | Water | HCl, SO₂ |
| Conditions | Acid catalyst, heat | Often milder temperature |
| Reagents | Ethanol, H₂SO₄ | SOCl₂, Ethanol |
Part 3: Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
1. Mass Spectrometry (MS):
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the product. Key fragmentation patterns would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃)
-
Cleavage at the carbonyl group
-
Fragmentation of the ethylthio side chain
Predicted Fragmentation:
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 266 | [C₁₄H₁₈O₃S]⁺• | Molecular Ion (M⁺•) |
| 221 | [M - OCH₂CH₃]⁺ | α-cleavage with loss of the ethoxy radical |
| 163 | [C₉H₉OS]⁺ | Cleavage of the bond between the carbonyl group and the phenyl ring |
| 135 | [C₈H₇S]⁺ | Benzylic cleavage |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons (typically in the 7-8 ppm region), the ethyl group of the ester (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups, and the protons of the ethylthio group.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the ethyl groups.
3. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (ketone and ester) in the region of 1680-1750 cm⁻¹.
References
-
Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem. Available at: [Link]
-
Fischer Esterification - Department of Chemistry, University of California, Irvine. Available at: [Link]
- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.
-
Fischer–Speier esterification - Wikipedia. Available at: [Link]
- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids.
-
Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate - PrepChem.com. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. - ResearchGate. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
An efficient synthesis of aryl a-keto esters - ScienceDirect. Available at: [Link]
-
Fischer Esterification - Chemistry Steps. Available at: [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations - The Chemistry Blog. Available at: [Link]
-
A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirh - SciSpace. Available at: [Link]
-
Synthesis of aryl ketones coupling between keto‐acid and aliphatic... - ResearchGate. Available at: [Link]
-
Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at: [Link]
-
Org. Synth. 2022, 99, 234-250. Available at: [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from - Mendeley. Available at: [Link]
-
Ethyl 4-phenyl-2-(phenylthio)butanoate - SpectraBase. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]
- Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents.
-
Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation for Thioether-Substituted Aromatics
Welcome to the comprehensive technical support guide for navigating the complexities of Friedel-Crafts acylation on thioether-substituted aromatic compounds. This resource is tailored for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this crucial synthetic transformation. The inherent Lewis basicity of the thioether moiety presents unique challenges, from catalyst deactivation to undesirable side reactions. This guide provides in-depth, field-proven insights and solutions to these common issues.
Understanding the Core Challenge: The Dual Nature of the Thioether Group
The thioether group (e.g., -SCH₃ in thioanisole) is an ortho-, para-directing activator in electrophilic aromatic substitution, which is beneficial for the Friedel-Crafts acylation. However, the sulfur atom's lone pairs of electrons also make it a Lewis base, leading to the formation of a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation can deactivate the catalyst, often necessitating stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.[1][2][3] This fundamental issue underpins many of the challenges encountered in the acylation of these substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of the Thioether-Substituted Aromatic
Question: I am not observing any significant consumption of my starting thioanisole. What are the likely causes and how can I fix this?
Answer: Low or no conversion is a common problem and can usually be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Cause A: Catalyst Inactivity due to Moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2][4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[1]
-
-
Cause B: Insufficient Catalyst Loading. The ketone product of the acylation forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2][3] Additionally, the thioether sulfur can also complex with the Lewis acid.
-
Cause C: Low Reaction Temperature. The activation energy for the reaction may not be overcome at lower temperatures.
-
Solution: Cautiously and gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the formation of byproducts.[1]
-
Issue 2: Formation of Multiple Products & Poor Regioselectivity
Question: My reaction is yielding a mixture of products, including the ortho-isomer and some unexpected byproducts. How can I improve the para-selectivity and minimize side reactions?
Answer: The formation of multiple products points to issues with regiocontrol and potential side reactions. The methylthio group is an ortho, para-director, but the para-product is typically favored due to sterics.[5]
-
Cause A: Formation of the Ortho-Isomer. While the para-position is sterically favored, the formation of the ortho-isomer can still be significant under certain conditions.
-
Solution: The choice of solvent and catalyst can influence the ortho/para ratio.[2] Bulky Lewis acids or acylating agents may enhance para-selectivity. Lowering the reaction temperature can also sometimes improve selectivity.
-
-
Cause B: Demethylation of the Thioether. Strong Lewis acids, especially in excess or at elevated temperatures, can cleave the methyl group from the sulfur, leading to thiophenol-derived byproducts.[1][5]
-
Cause C: Polysubstitution. Although the acyl group is deactivating and generally prevents further acylation, highly activated starting materials or harsh reaction conditions can sometimes lead to diacylation.[1]
-
Solution: Ensure accurate stoichiometry of the reactants. Using a less reactive acylating agent or a milder Lewis acid can also help prevent polysubstitution.[1]
-
Issue 3: Reaction Mixture Turning Dark Brown or Black
Question: My reaction mixture has turned a dark brown/black color. What does this indicate and is my reaction salvageable?
Answer: A dark coloration is often a sign of decomposition and significant side reactions.[1]
-
Cause A: Excessively High Temperatures. High temperatures can lead to the decomposition of the starting materials, reagents, or products.
-
Solution: Maintain careful temperature control, especially during the exothermic addition of the Lewis acid. Using an ice bath during catalyst addition is crucial.[1]
-
-
Cause B: Presence of Impurities. Impurities in the starting materials or solvents can lead to the formation of polymeric byproducts and charring.
-
Solution: Use freshly purified or high-purity reagents and solvents.[5]
-
-
Cause C: Reaction with Moisture. The reaction of strong Lewis acids with water can be highly exothermic, leading to localized heating and decomposition.
-
Solution: Reiterate the importance of strictly anhydrous conditions.[1]
-
Advanced Solutions: Alternative Catalytic Systems
For particularly sensitive substrates or to move towards greener chemistry, consider alternatives to traditional Lewis acids.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Milder Lewis Acids | FeCl₃, ZnCl₂, TiCl₄ | Reduced demethylation, often lower cost.[1][5][8] | May require higher temperatures or longer reaction times. |
| Solid Acid Catalysts | Zeolites (e.g., H-beta), Clays, Sulfated Zirconia | Ease of separation, reusability, reduced waste, can be highly selective.[6][7][9] | Can be prone to deactivation, may require higher temperatures.[6][7] |
| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH) | Can be highly efficient and used in catalytic amounts for certain substrates.[10] | Can be corrosive and may not be suitable for all functional groups. |
| Lanthanide Triflates | Sc(OTf)₃, Y(OTf)₃ | Water-tolerant, can be used in catalytic amounts, and are recoverable.[4][8] | Higher cost compared to traditional Lewis acids. |
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of Thioanisole with AlCl₃
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.[5]
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.[1]
-
Addition of Substrate: After the addition is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 15-20 minutes.[1]
-
Reaction Progression: Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by TLC.[1][5]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]
Protocol 2: Friedel-Crafts Acylation using a Solid Acid Catalyst (e.g., Amberlyst-15)
This protocol offers a greener alternative to traditional Lewis acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioanisole (1.0 equivalent), acetic anhydride (as both acylating agent and solvent, or with a co-solvent), and the solid acid catalyst (e.g., Amberlyst-15).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir vigorously.[5] Monitor the reaction by TLC or GC-MS.
-
Catalyst Removal: Upon completion, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.[5]
-
Work-up and Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation and purify the crude product.[5]
Visualizing the Process
Reaction Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of Friedel-Crafts acylation on thioanisole.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion issues.
References
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Thioanisole.
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions.
-
ResearchGate. (n.d.). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
Sources
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- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tsijournals.com [tsijournals.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer proven protocols for this multi-step synthesis. Our focus is on anticipating and resolving common experimental challenges, particularly the formation of byproducts, to ensure a high-yielding and pure final product.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically proceeds in two key stages:
-
Friedel-Crafts Acylation: The reaction of thioanisole (ethylthiobenzene) with succinic anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to form 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid.[1][2]
-
Fischer Esterification: The subsequent esterification of the resulting carboxylic acid with ethanol under acidic conditions to yield the target ester.[3][4][5]
While seemingly straightforward, each stage presents opportunities for byproduct formation that can complicate purification and reduce overall yield. This guide will dissect these potential issues and provide robust solutions.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their underlying causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Friedel-Crafts Acylation | 1. Inactive Catalyst: AlCl₃ is extremely sensitive to moisture.[6] Any water in the solvent, glassware, or reagents will deactivate it. 2. Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, rendering it inactive. Stoichiometric amounts are often required.[6] 3. Poor Quality Reagents: Impurities in thioanisole or succinic anhydride can inhibit the reaction. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly opened or purified reagents. 2. Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent. For reactions with anhydrides, more than two equivalents may be necessary.[7] 3. Purify starting materials via distillation or recrystallization. |
| Formation of a Dark Brown/Black Reaction Mixture | 1. Excessive Heat: Overheating can lead to polymerization and decomposition of starting materials and products. 2. Moisture Contamination: The reaction of AlCl₃ with water is highly exothermic and can cause charring. 3. Impure Reagents: Can lead to unforeseen side reactions.[6] | 1. Maintain strict temperature control, especially during the addition of AlCl₃. A cooling bath is recommended. 2. Adhere to strict anhydrous conditions. 3. Use high-purity reagents. |
| Multiple Spots on TLC After Friedel-Crafts Acylation | 1. Isomeric Byproducts: The ethylthio group is an ortho, para-director. Formation of the ortho-isomer is a common byproduct. 2. Di-acylation: Although the acyl group is deactivating, forcing conditions can lead to a second acylation on the aromatic ring.[8][9] 3. Unreacted Starting Material: Incomplete reaction. | 1. The para-isomer is sterically favored. To maximize its formation, maintain a low reaction temperature. The isomers can typically be separated by column chromatography. 2. Use a moderate reaction temperature and avoid a large excess of the acylating agent. 3. Increase reaction time or gently increase the temperature, monitoring by TLC. |
| Difficulty in Isolating the Carboxylic Acid Intermediate | 1. Incomplete Hydrolysis of the Aluminum Complex: The product exists as an aluminum salt complex after the reaction. 2. Emulsion during Workup: Can make phase separation challenging. | 1. Ensure thorough quenching with ice and concentrated HCl to fully hydrolyze the complex and precipitate the acid. 2. Add brine (saturated NaCl solution) to help break up emulsions. If necessary, filter the entire mixture through a pad of celite. |
| Low Yield in Fischer Esterification | 1. Equilibrium Limitations: Fischer esterification is a reversible reaction.[3][4][5] 2. Insufficient Acid Catalyst: The reaction requires an acid to protonate the carbonyl, making it more electrophilic.[10] 3. Water in the Reaction Mixture: Drives the equilibrium back towards the starting materials. | 1. Use a large excess of ethanol (it can often serve as the solvent) to drive the equilibrium towards the product.[5] Removal of water using a Dean-Stark apparatus is also effective. 2. Use a catalytic amount of a strong acid like H₂SO₄ or TsOH. 3. Ensure all reagents and glassware are dry. |
| Oily Product After Purification | 1. Residual Solvent: Incomplete removal of purification solvents. 2. Presence of Greasy Byproducts: Certain side-products may be difficult to remove. 3. Low Melting Point of the Product: The pure compound may be an oil or a low-melting solid at room temperature. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify using a different solvent system for chromatography or attempt recrystallization from a different solvent pair. 3. Cool the product in an ice bath to see if it solidifies. |
III. Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over alkylation for introducing the four-carbon chain?
A1: The acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[11] In contrast, the carbocation intermediates in Friedel-Crafts alkylation are prone to rearrangements, which would lead to a mixture of isomeric products. Furthermore, the acyl group is deactivating, which prevents poly-acylation, a common issue in Friedel-Crafts alkylation where the product is more reactive than the starting material.[9][12]
Q2: I see the formation of an ortho-isomer byproduct. How can I minimize this?
A2: The ethylthio group directs electrophilic aromatic substitution to both the ortho and para positions. The para position is sterically less hindered, making it the major product under thermodynamic control. To favor the formation of the para isomer, it is advisable to run the reaction at a lower temperature for a longer period.
Q3: Can I use a different Lewis acid instead of aluminum chloride?
A3: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[6] These are generally milder and may offer better selectivity in some cases, potentially reducing side reactions like dealkylation or polymerization. However, they are often less reactive than AlCl₃, so reaction conditions may need to be optimized. Some studies have shown that FeCl₃ can lead to a cleaner reaction, sometimes negating the need for chromatographic purification.[13]
Q4: My NMR spectrum shows impurities. What are the most likely candidates?
A4: Besides the starting materials and the ortho-isomer, potential impurities include:
-
4-[4-(ethylthio)phenyl]-4-oxobutanoic acid: From incomplete esterification.
-
Succinic acid: From the hydrolysis of unreacted succinic anhydride.[14]
-
Di-acylated product: A second succinoyl group attached to the aromatic ring.
-
Thiophenol derivatives: If harsh conditions (high temperature, excess Lewis acid) lead to cleavage of the ethyl group from the sulfur atom.
Q5: What is the best method for purifying the final ester?
A5: Column chromatography is the most effective method for purifying this compound. A gradient elution using a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is typically successful.[15] Prior to chromatography, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities.[15]
Visualizing Byproduct Formation
Caption: Common byproduct pathways in Friedel-Crafts acylation.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid
Materials:
-
Thioanisole
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred suspension.
-
Once the addition is complete, add thioanisole (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition, allow the reaction to stir at room temperature for 12-16 hours, or until TLC indicates consumption of the starting material.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the solid precipitate is fully dissolved and the organic and aqueous layers have separated.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
Protocol 2: Synthesis of this compound (Fischer Esterification)
Materials:
-
4-[4-(ethylthio)phenyl]-4-oxobutanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the crude 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid (1.0 eq) in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel to obtain the final product.
V. References
-
Clark, J. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?. Retrieved from [Link]
-
Wang, W., & Shi, J. (2011). Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. Advanced Materials Research, 233-235, 1338-1341. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
Lipin, D. V., et al. (2022). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}4-OXOBUT-2-ENOIC ACIDS. CyberLeninka. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Lv, J., et al. (2022). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. iScience, 25(3), 103913. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
Organic Chemistry. (2020, March 5). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vicinal ketoesters – key intermediates in the total synthesis of natural products. PMC. Retrieved from [Link]
-
Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-4-oxobutanoate. PubChem. Retrieved from [Link]
-
Altalhi, A. M., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890. Retrieved from [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding this synthesis.
The target compound is typically synthesized via a Friedel-Crafts acylation, a fundamental and powerful C-C bond-forming reaction.[1][2] The standard route involves the reaction of an activated aromatic ring, in this case, ethylthiobenzene (or thioanisole as a close analog), with an acylating agent like succinic anhydride or ethyl succinyl chloride, promoted by a Lewis acid catalyst.
This guide will help you navigate the common challenges associated with this reaction, enabling you to optimize your yield and purity.
Reaction Overview and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism.[3] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (succinic anhydride in this example) to form a highly electrophilic acylium ion.[4][5] The electron-rich ethylthiobenzene then attacks this electrophile. The ethylthio (-SEt) group is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity.[6]
Caption: Mechanism of Friedel-Crafts acylation followed by esterification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
| Issue / Observation | Probable Cause(s) | Recommended Actions & Explanation |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7][8] | Action: Use fresh, anhydrous AlCl₃ from an unopened container. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even trace amounts of water will deactivate the catalyst.[7][9] |
| 2. Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][10] | Action: Use a stoichiometric amount (or slight excess) of AlCl₃ relative to the acylating agent. A molar ratio of 1.1 to 1.5 is a good starting point.[11] Using only a catalytic amount will result in a stalled reaction. | |
| 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier.[7] | Action: After the initial exothermic addition at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature or apply gentle heat (e.g., 40-50 °C). Monitor progress by TLC to avoid decomposition. | |
| Reaction Turns Dark Brown/Black | 1. Decomposition: This indicates side reactions and charring. | Action: Control the temperature carefully, especially during the addition of AlCl₃, which can be highly exothermic. Excessive heat can cause decomposition of the reactants or products.[11] |
| 2. Impure Reagents: Impurities in the starting materials can lead to polymeric byproducts.[11] | Action: Ensure the purity of ethylthiobenzene and the acylating agent. Purify via distillation or chromatography if necessary. | |
| Ortho-Isomer Formation | 1. Reaction Kinetics: The ethylthio group is ortho, para-directing. Higher temperatures can sometimes favor the kinetic ortho product. | Action: Lower the reaction temperature. This often favors the formation of the sterically less-hindered and thermodynamically more stable para-product.[11] The choice of solvent can also influence the ortho/para ratio. |
| Difficult Aqueous Work-up | 1. Incomplete Quenching: The AlCl₃-ketone complex must be fully hydrolyzed. | Action: Quench the reaction by slowly pouring the mixture onto a sufficient amount of crushed ice and dilute HCl. Stir vigorously until all solids dissolve. |
| 2. Product in Aqueous Layer: The carboxylic acid intermediate can be deprotonated and dissolve in the aqueous layer if the pH is not sufficiently acidic. | Action: After quenching, check the pH of the aqueous layer and adjust to pH 1-2 with concentrated HCl to ensure the carboxylic acid is fully protonated and remains in the organic phase. |
Detailed Experimental Protocol
This protocol describes a reliable two-step method starting from succinic anhydride.
Step 1: Friedel-Crafts Acylation
-
Setup: Under a nitrogen or argon atmosphere, equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Add succinic anhydride (1.0 equivalent) to the stirred suspension.
-
Slowly add a solution of ethylthiobenzene (1.05 equivalents) in anhydrous DCM dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture over a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 4-oxo-4-[4-(ethylthio)phenyl]butanoic acid.
Step 2: Fischer Esterification
-
Setup: Dissolve the crude carboxylic acid from Step 1 in a sufficient volume of absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the conversion to the ester by TLC.
-
Work-up: After cooling to room temperature, remove the excess ethanol via rotary evaporation. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel to yield pure this compound.
Caption: A typical experimental workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of AlCl₃ necessary for acylation, but not always for alkylation? A: In Friedel-Crafts acylation, the product is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base that forms a strong, stable complex with the Lewis acid catalyst (AlCl₃).[1][10] This complex deactivates both the catalyst and the product ring towards further reaction. Because the catalyst is sequestered in this complex, at least one equivalent of AlCl₃ must be used for every equivalent of the acylating agent.[7]
Q: Can I use a different Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂)? A: Yes, other Lewis acids can be used, but their reactivity is generally lower than AlCl₃. Milder catalysts like FeCl₃ or solid acid catalysts may require higher reaction temperatures or longer reaction times to achieve good conversion.[11][12] They can, however, sometimes offer improved selectivity and are often easier to handle.
Q: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (ethylthiobenzene) from the product. The product, being more polar, will have a lower Rf value. Spot the reaction mixture alongside a spot of the starting material on the TLC plate to track the consumption of the reactant and the appearance of the product spot.
Q: What are the critical safety precautions for this reaction? A:
-
Anhydrous AlCl₃: Reacts violently and exothermically with water. Handle it in a dry environment (e.g., glove box or under an inert atmosphere) and add it to the solvent carefully.
-
Corrosive Reagents: Acylating agents and Lewis acids are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
HCl Gas Evolution: The reaction quench with water/acid generates HCl gas. This step must be performed slowly, with cooling, and inside a certified chemical fume hood.
References
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
"Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate" stability and storage issues
Answering the user's request.## Technical Support Center: Stability and Storage of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this compound. Understanding its chemical liabilities is critical for ensuring the integrity of your starting material, which is the foundation of reproducible and reliable experimental results. This guide provides field-proven insights and validated protocols to help you mitigate common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What are the primary chemical degradation pathways for this compound?
A1: The structure of this molecule contains two principal functional groups susceptible to degradation under common laboratory conditions: the ethyl ester and the thioether linkage.
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Hydrolysis: The ethyl ester group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[1][2][3] Alkaline hydrolysis is particularly effective and is generally irreversible, making it a critical incompatibility to consider.[1]
-
Oxidation: The thioether (sulfide) group is readily oxidized. The sulfur atom can be oxidized first to a sulfoxide and then further to a sulfone.[4][5] This process can be initiated by atmospheric oxygen over long periods, but is more rapidly catalyzed by common laboratory oxidants (e.g., hydrogen peroxide, peroxyacids) or exposure to light.[6][7][8]
-
Photodegradation: Aromatic ketones can absorb UV and visible light, which can lead to photochemical reactions and degradation of the molecule. A similar compound, Ethyl 4-(4-butylphenyl)-4-oxobutanoate, is known to be susceptible to photodegradation.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To mitigate the degradation pathways described above, stringent storage conditions are paramount. Based on best practices for analogous compounds, the following conditions are recommended.[9][10][11]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of all chemical degradation pathways (hydrolysis, oxidation). |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive thioether group by atmospheric oxygen. |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress which leads to hydrolysis and protects from light to prevent photodegradation. |
| Environment | Dry, well-ventilated area | Minimizes exposure to ambient moisture and fumes from other chemicals. |
Q3: How can I tell if my sample of this compound has degraded?
A3: While definitive confirmation requires analytical techniques, there are several indicators of potential degradation:
-
Visual Inspection: A change in the physical appearance, such as discoloration (e.g., from white to yellow/brown) or change in consistency (e.g., clumping due to moisture absorption), can suggest degradation.
-
Analytical Confirmation: The most reliable method is to use analytical techniques like HPLC, GC-MS, or NMR. The appearance of new peaks in a chromatogram or unexpected signals in an NMR spectrum are clear signs of impurity formation. For instance, mass spectrometry can detect the mass increase corresponding to the addition of one or two oxygen atoms from oxidation.
Q4: Is it safe to store the compound in solution? If so, which solvents are recommended?
A4: Storing this compound in solution is generally not recommended for long-term storage due to an increased rate of degradation. If short-term storage in solution is necessary for your workflow, consider the following:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), ethyl acetate, or toluene. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or hydrolysis. Ensure the solvent is degassed to remove dissolved oxygen.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) in tightly sealed vials with an inert gas headspace. Wrap the vial in aluminum foil to protect it from light.
-
Stability: The stability in solution is limited. It is advisable to prepare solutions fresh for each experiment. If you must store a stock solution, perform a quality control check (e.g., by HPLC) before use if it has been stored for more than a few days.
Q5: What chemicals or substance classes are incompatible with this compound?
A5: Due to its functional groups, this compound is incompatible with several classes of reagents.[12]
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, m-CPBA, nitric acid) will rapidly oxidize the thioether.
-
Strong Acids and Bases: (e.g., HCl, H₂SO₄, NaOH, KOH) will catalyze the rapid hydrolysis of the ester group.[13]
-
Strong Reducing Agents: May reduce the ketone functionality.
-
Moisture/Water: Promotes hydrolysis, especially over time.
Part 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing issues that may be related to compound stability.
Problem: My reaction is yielding unexpected byproducts or has poor reproducibility.
This is a common symptom of starting material degradation. A compromised starting material can introduce impurities that interfere with the reaction or act as catalysts for unwanted side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol ensures the long-term stability of your solid compound.
-
Receiving: Upon receipt, immediately inspect the container for an intact seal. Do not use if the seal is broken.
-
Aliquoting: If you plan to use small amounts over time, it is best to aliquot the material into several smaller, single-use vials. This avoids repeatedly exposing the main stock to the atmosphere.
-
Inert Atmosphere: Perform all aliquoting inside a glovebox or use a Schlenk line. Place the desired amount of compound into a clean, dry amber vial.
-
Backfilling: Evacuate the headspace of the vial and backfill with a dry, inert gas (argon or nitrogen) at least three times.
-
Sealing: Seal the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap seal with Parafilm®.
-
Storage: Place the sealed vial in a labeled, light-proof secondary container and store in a refrigerator at 2-8°C.
-
Usage: When retrieving the compound for use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Performing a Simple Stability Assessment
This protocol allows you to test the stability of the compound under your specific experimental conditions (e.g., in a particular solvent).
-
Reference Sample (T=0): Prepare a solution of the compound at the desired concentration in your chosen solvent. Immediately analyze this solution via HPLC or GC-MS to obtain a reference chromatogram and purity assessment.
-
Test Sample Preparation: Prepare an identical solution and store it under your proposed experimental conditions (e.g., on the benchtop at room temperature, in a heated reaction block, etc.).
-
Time-Point Analysis: At set time intervals (e.g., 1h, 4h, 8h, 24h), take an aliquot of the test solution and analyze it using the same analytical method as the reference sample.
-
Data Comparison: Compare the chromatograms from each time point to the T=0 reference. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance and growth of new peaks, indicating degradation products.
-
Part 4: Visual Guide to Degradation
The following diagram illustrates the primary degradation pathways discussed in this guide. Understanding these transformations can aid in identifying potential byproducts in your analytical data.
Caption: Primary degradation pathways of the target compound.
References
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
The Thioethers. Química Organica.org. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2018). PMC - NIH. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2018). ACS Publications - Organic Letters. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. (2020). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. (1939). ACS Publications. [Link]
-
Hydrolysis of Esters. Lumen Learning - The Basics of General, Organic, and Biological Chemistry. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of β‐keto thioethers. ResearchGate. [Link]
-
Ethyl 4-(4-bromophenyl)-4-oxobutanoate, min 97%, 100 grams. CP Lab Safety. [Link]
-
Ethyl 4-oxobutanoate. PubChem - NIH. [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [Link]
-
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. PubChem. [Link]
-
ethyl 4-(4-chlorophenyl)-3-oxobutanoate. ChemBK. [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2001). PubMed. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Thioethers [quimicaorganica.org]
- 6. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 133209-06-0|Ethyl 4-(4-aminophenyl)-3-methyl-4-oxobutanoate|BLDpharm [bldpharm.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.
The synthesis of this compound is typically achieved through a two-step process:
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Friedel-Crafts Acylation: Reaction of ethylthiobenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid.
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Fischer Esterification: Esterification of the resulting carboxylic acid with ethanol to yield the final product.
This guide is structured to address potential issues in each of these stages, providing troubleshooting tips and detailed protocols.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings. However, its success is highly dependent on careful control of reaction conditions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A1: A dark coloration in a Friedel-Crafts acylation is a common indicator of side reactions, often leading to polymerization or decomposition of starting materials and products. The primary causes are:
-
Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reaction will react exothermically with AlCl₃, leading to a loss of catalytic activity and promoting side reactions.
-
High Temperatures: The reaction is exothermic. Poor temperature control can lead to an uncontrolled increase in the reaction rate and the formation of polymeric byproducts.
-
Impure Reagents: Impurities in the ethylthiobenzene, succinic anhydride, or solvent can also lead to discoloration and unwanted side reactions.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly opened, anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.
-
Handle the AlCl₃ in a glove box or under a nitrogen atmosphere to minimize exposure to air.
-
-
Strict Temperature Control:
-
Perform the addition of AlCl₃ and the succinic anhydride at a low temperature (e.g., 0-5°C) using an ice bath.
-
Add the reagents slowly and portion-wise to manage the exothermic nature of the reaction.
-
-
Use High-Purity Reagents:
-
Use freshly distilled ethylthiobenzene and high-purity succinic anhydride.
-
Q2: My reaction yield is low, and I am isolating a significant amount of the ortho-isomer along with my desired para-product. How can I improve the regioselectivity?
A2: The ethylthio (-SEt) group is an ortho, para-directing group. While the para-position is generally favored due to sterics, the formation of the ortho-isomer is a common side reaction.
Factors Influencing Regioselectivity:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer.
-
Solvent: The choice of solvent can influence the steric hindrance around the ortho position and thus affect the ortho/para ratio.
-
Catalyst: The nature and amount of the Lewis acid can also play a role.
Optimization Strategies:
-
Lower the Reaction Temperature: Conduct the reaction at 0°C or even lower (e.g., -10°C) to enhance para-selectivity.
-
Solvent Selection: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used. Experimenting with different solvents may improve your results.
-
Catalyst Stoichiometry: Using a slight excess of the Lewis acid catalyst can sometimes improve the yield of the desired product.
Q3: I am observing the formation of a high-melting point solid that is insoluble in my workup solvent. What could this be?
A3: This is likely due to polysubstitution, where the product of the initial acylation undergoes a second acylation. Although acylation deactivates the aromatic ring, making a second acylation less favorable than the first, it can still occur under harsh conditions.[2]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate (ethylthiobenzene) relative to the acylating agent (succinic anhydride).
-
Moderate Reaction Conditions: Avoid prolonged reaction times and high temperatures after the initial addition of reagents.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts Acylation.
Part 2: Troubleshooting the Fischer Esterification
The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. However, being an equilibrium process, care must be taken to drive the reaction to completion.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification reaction is not going to completion, and I have a significant amount of starting carboxylic acid left. How can I improve the conversion?
A1: The Fischer esterification is a reversible reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.
Strategies to Drive the Equilibrium:
-
Use Excess Alcohol: Employing a large excess of ethanol (which can also serve as the solvent) will shift the equilibrium towards the formation of the ethyl ester according to Le Chatelier's principle.
-
Remove Water: Water is a product of the reaction. Its removal will drive the reaction to completion. This can be achieved by:
-
Using a Dean-Stark apparatus to azeotropically remove water.
-
Adding a dehydrating agent to the reaction mixture.
-
-
Effective Catalysis: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used.
Q2: I am observing the formation of a dark-colored oil during my esterification. What is the likely cause?
A2: While less common than in the Friedel-Crafts step, darkening can occur during esterification, especially with prolonged heating at high temperatures.
Potential Causes and Solutions:
-
Decomposition: The keto-acid starting material may be susceptible to decomposition at high temperatures in the presence of a strong acid.
-
Solution: Use a milder acid catalyst or conduct the reaction at a lower temperature for a longer period. Refluxing ethanol is generally a safe temperature.
-
-
Impurities: Any impurities carried over from the Friedel-Crafts step can also lead to discoloration.
-
Solution: Ensure the 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid is thoroughly purified before proceeding to the esterification step.
-
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: The most common impurities are unreacted carboxylic acid and residual alcohol.
Purification Protocol:
-
Aqueous Workup: After the reaction, quench the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Reaction Pathway: Synthesis of this compound
Sources
Technical Support Center: Recrystallization of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Prepared by the Senior Application Science Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate via recrystallization. We address common challenges and frequently asked questions to ensure you can achieve high purity and yield in your experiments.
Understanding the Molecule: Key to Successful Purification
This compound is a multi-functional molecule containing an ethyl ester, a ketone, a thioether, and an aromatic phenyl ring. This combination of functional groups results in moderate polarity, making solvent selection a critical step for effective recrystallization. The general principle of "like dissolves like" is a useful starting point; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1] Given its structure, solvents of intermediate polarity are likely to be most effective.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point, or when the solution becomes supersaturated at a temperature where the compound is still molten.[2][3] This is undesirable as oils tend to trap impurities.
Root Causes & Solutions:
-
High Boiling Point of Solvent: The boiling point of your solvent may be higher than the melting point of your compound.
-
Solution: Switch to a solvent with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[4]
-
-
Insoluble Impurities: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Attempt to purify the compound by another method first, such as column chromatography, to remove the bulk of impurities.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the separation of a supersaturated oil.
-
Incorrect Solvent Choice: The compound's solubility in the chosen solvent might be too high, even at room temperature.
-
Solution: Introduce a second "poor" solvent (in which the compound is less soluble) to the hot solution to reduce the overall solubility and induce crystallization upon cooling. This is known as a two-solvent recrystallization.
-
Q: No crystals have formed even after the solution has cooled to room temperature. How can I induce crystallization?
A: The absence of crystal formation in a cooled, saturated solution indicates a state of supersaturation.[6] The solution needs a nucleation point to begin forming crystals.
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide a surface for crystal nucleation.[5][6]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for further crystal growth.[5]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. Be patient, as crystallization may still take time.[7]
-
Reduce Solvent Volume: It's possible you used too much solvent, preventing the solution from becoming saturated upon cooling.[2] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.
Q: My final yield is very low. What went wrong?
A: A low yield is one of the most common issues in recrystallization. Several factors can contribute to this problem.
Potential Causes & Preventive Measures:
-
Excess Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[1][2]
-
Measure: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[6] If you suspect you've added too much, you can evaporate some of it.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, you will lose product.
-
Measure: Use a stemless funnel and keep the funnel and the receiving flask hot during filtration. This can be achieved by placing them on a steam bath or hot plate.[8]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[6]
-
Measure: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
Inappropriate Solvent Choice: If the compound is too soluble in the solvent at low temperatures, a significant portion will be lost.
-
Measure: Re-evaluate your solvent choice. The ideal solvent dissolves the compound well when hot but poorly when cold.[9]
-
Troubleshooting Decision Workflow
Below is a diagram to help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common recrystallization issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for this compound?
A: The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[9] Given the compound's ketone and ester functionalities, solvents like acetone and ethyl acetate are good starting points.[10][11] A systematic approach is best:
-
Test Solubility: Place a small amount of your crude solid (20-30 mg) into several test tubes.
-
Add Solvent: Add ~0.5 mL of a different solvent to each tube at room temperature. Observe if the compound dissolves. A good solvent will not dissolve the compound at this stage.
-
Heat: Gently heat the test tubes that did not show dissolution. A good solvent will now dissolve the solid completely.
-
Cool: Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which the compound crystallizes out in high yield.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Unlikely to be a good single solvent due to the compound's organic nature, but may be suitable as an anti-solvent in a two-solvent system with ethanol or acetone.[10] |
| Ethanol | 78 | High | A common and effective solvent for moderately polar compounds. Often used in a solvent pair with water.[4] |
| Acetone | 56 | Medium-High | Often a good solvent for ketones.[11] Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | Medium | An excellent choice for esters.[11] Its polarity is well-suited for the target molecule. |
| Toluene | 111 | Low | May be a good solvent, but its high boiling point increases the risk of oiling out.[4] |
| Hexane | 69 | Very Low | The compound is likely to be poorly soluble in hexane, making it a good candidate as the "poor" solvent in a two-solvent system with ethyl acetate or acetone.[10] |
Q2: What is a reliable protocol for a single-solvent recrystallization?
A: The following is a step-by-step methodology for a standard single-solvent recrystallization.
-
Dissolve the Crude Solid: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.[6]
-
Hot Gravity Filtration (if needed): If there are insoluble impurities (e.g., dust, sand) or if you used decolorizing carbon, you must filter the hot solution. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the solution into a clean, pre-warmed Erlenmeyer flask.[8]
-
Cool the Solution: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Induce Crystallization: Once at room temperature, you can place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[7]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Dry the Crystals: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely.
Single-Solvent Recrystallization Workflow
Caption: A standard workflow for single-solvent recrystallization.
Q3: When and how should I use a two-solvent (mixed) recrystallization system?
A: A two-solvent system is ideal when no single solvent provides the desired solubility characteristics.[12] You should use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[13] Common pairs include ethanol-water and ethyl acetate-hexane.[14]
Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[12]
-
Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[7]
-
Allow the solution to cool slowly, as you would in a single-solvent recrystallization, to form pure crystals.
References
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of California, Los Angeles.
- Quora.
- University of York, Department of Chemistry.
- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
- YouTube.
- University of California, Irvine.
- University of Colorado Boulder.
- Michigan State University.
- Millersville University.
- University of Rochester, Department of Chemistry.
- University of Alberta.
- JoVE.
Sources
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- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
A Senior Application Scientist's Field-Proven Insights into Method Development and Orthogonal Validation for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate, a building block in the synthesis of more complex molecules, rigorous purity assessment is critical. Undetected impurities can carry through the synthetic pathway, potentially leading to final drug substances with altered pharmacological profiles or unforeseen toxicity.
This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. We will explore a primary, robust HPLC-UV method designed for routine quality control and an orthogonal HPLC-MS method for comprehensive impurity profiling and identification. The methodologies detailed herein are grounded in established chromatographic principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Understanding the Analyte and Potential Impurities
To develop a robust analytical method, one must first understand the analyte and anticipate potential impurities. This compound is an aromatic ketone ester. A common synthetic route for such a molecule is the Friedel-Crafts acylation of thioanisole with succinic anhydride, followed by esterification.
This synthetic pathway suggests several potential process-related impurities:
-
Starting Materials: Unreacted thioanisole and succinic anhydride/acid.
-
Isomeric Impurities: ortho- and meta- substituted isomers formed during the acylation step.
-
Over-alkylation Products: Di-acylated products.
-
Hydrolysis Products: The corresponding carboxylic acid if the ester hydrolyzes.
A successful HPLC method must be able to separate the main compound from all these potential and other unknown degradation impurities.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
High-performance liquid chromatography coupled with ultraviolet (UV) detection is a ubiquitous technique in quality control laboratories due to its robustness, reproducibility, and cost-effectiveness.[4][5] For quantifying the purity of a chromophore-containing molecule like this compound, HPLC-UV is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its nonpolar nature is ideal for retaining the moderately nonpolar analyte through hydrophobic interactions. The aromatic ring and alkyl chain of the analyte will interact strongly with the C18 ligands.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient is chosen to ensure that both early-eluting polar impurities (like residual succinic acid) and late-eluting nonpolar impurities (like over-alkylation by-products) are eluted with sharp peaks within a reasonable runtime. A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to control the ionization of any acidic or basic functional groups, leading to more consistent retention times and improved peak shapes.
-
Detection: The molecule contains a substituted benzene ring conjugated with a ketone, which will have a strong UV absorbance. The UV detection wavelength is set at the absorbance maximum (λmax) of the analyte, estimated to be around 280 nm, to ensure maximum sensitivity for both the main peak and any structurally similar impurities.[4]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner.
-
Method 2: The Investigator - Orthogonal HPLC with Mass Spectrometric Detection
While HPLC-UV is excellent for quantification, it has limitations in identifying unknown impurities, as multiple compounds can have similar retention times and UV spectra.[6] To achieve a higher degree of confidence in purity assessment, an orthogonal method is employed.[7][8] Orthogonal methods utilize a different separation mechanism to increase the probability of resolving co-eluting peaks.[9][10] Coupling this with mass spectrometry (MS) provides mass information, enabling the identification of impurities.[11]
Causality Behind Experimental Choices:
-
Orthogonality: To create an orthogonal separation, we change the stationary phase. A phenyl-hexyl column is chosen. This column provides a different selectivity compared to C18. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte and impurities. This can alter the elution order and resolve peaks that co-eluted on the C18 column.
-
Detection: Mass spectrometry provides mass-to-charge ratio (m/z) data for each eluting peak. This is invaluable for identifying unknown impurities by providing their molecular weight.[6] This information can be used to propose structures for process-related impurities or degradation products. While MS can be used for quantification, UV detection is generally preferred for its robustness and simpler response characteristics.[6]
Experimental Protocol: HPLC-MS Impurity Identification
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution mass spectrometer like a Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Scan Range: 50-500 m/z.
-
Visualizing the Workflow
A structured approach is essential for method validation and comparison.
Caption: Workflow for developing and comparing HPLC methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics based on a typical method validation guided by ICH Q2(R1) principles.[1][3]
| Parameter | HPLC-UV Method (Primary) | HPLC-MS Method (Orthogonal) | Rationale for Performance |
| Primary Use | Quantitative Purity Analysis (Assay, % Impurity) | Qualitative Impurity Identification & Profiling | HPLC-UV is highly reproducible and robust, making it ideal for routine QC.[6] HPLC-MS provides molecular weight data, which is crucial for identifying unknown peaks.[11] |
| Selectivity | High; demonstrated by separation of known impurities. | Very High; orthogonal separation mechanism (π-π interactions). | The C18 column provides excellent hydrophobic selectivity. The Phenyl-Hexyl column adds an orthogonal separation mechanism (π-π interactions), increasing the likelihood of resolving all impurities.[7][8] |
| Precision (RSD) | Assay: < 1.0%\ Impurity: < 5.0% | Semi-quantitative; RSD can be higher due to ion source fluctuations. | UV detectors offer a very stable response. MS signal intensity can be more variable due to factors like ion suppression, making it less precise for quantification without isotopic standards.[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not typically validated for accuracy of unknown impurities. | Accuracy is a key validation parameter for quantitative methods to ensure the measured value is close to the true value.[13] For impurity identification, the focus is on obtaining correct mass information. |
| LOD / LOQ | LOQ typically ~0.05% of nominal concentration. | Can be more sensitive, but dependent on ionization efficiency. | UV detection provides reliable sensitivity for chromophoric compounds. MS can offer higher sensitivity for compounds that ionize well but may be less sensitive for those that do not.[6] |
| Trustworthiness | High for quantification of knowns. | High for identification. | The combination of two orthogonal methods provides a self-validating system. A peak detected and quantified by the primary UV method can be confirmed and identified by the orthogonal MS method, providing a high degree of confidence in the overall purity assessment.[3] |
Logical Framework for Method Comparison
The choice between these methods is not one of exclusion but of synergistic application.
Caption: Decision logic for applying HPLC-UV vs. HPLC-MS.
Conclusion
For the comprehensive purity validation of this compound, a dual-method approach is superior. A validated HPLC-UV method serves as the primary tool for routine quality control, providing reliable quantitative data on purity and known impurities. This should be complemented by an orthogonal HPLC-MS method, which acts as a powerful tool during process development and for investigating any out-of-specification results. This orthogonal method ensures that co-eluting impurities are resolved and provides the mass data necessary for their identification. Together, these two methods form a self-validating system that ensures the quality and safety of this critical pharmaceutical intermediate, upholding the rigorous standards of drug development.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . American Pharmaceutical Review. (2019-02-01). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. (2021-09-17). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. (2005-11). [Link]
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Quality Guidelines . International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. (2024-04-24). [Link]
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Orthogonal HPLC methods . Slideshare. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis . Labmate Online. [Link]
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Navigating HPLC Method Development: Tips for Success . Pharma's Almanac. (2024-01-17). [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . PubMed. [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities . Chromatography Today. [Link]
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Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide . PMC - NIH. [Link]
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Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. [Link]
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Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources . ResearchGate. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . WJPMR. (2023-12-11). [Link]
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What is Orthogonal Flash Chromatography and Why Should I do it? . Biotage. (2023-01-26). [Link]
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Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs . PharmaGuru.co. (2025-06-09). [Link]
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The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates . Santai Technologies. [Link]
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Will % impurity profile of HPLC-UV and LC-HRMS matches? . ResearchGate. (2019-11-16). [Link]
-
HPLC Method for Analysis of Michler's ketone on Primesep 100 Column . SIELC Technologies. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . International Journal of Pharmaceutical Sciences Review and Research. (2025-12-10). [Link]
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A Spectroscopic Journey: Differentiating Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate from its Precursors
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the synthesis of novel chemical entities, rigorous characterization of the final product is paramount to ensure purity, confirm identity, and validate the success of a chemical transformation. This guide provides an in-depth spectroscopic comparison of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate , a potentially valuable intermediate in medicinal chemistry, with its common precursors, thiophenol and succinic anhydride . By leveraging the distinct spectroscopic fingerprints of each molecule through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently track the progression of the reaction and verify the structure of the desired product.
The Synthetic Pathway: A Friedel-Crafts Acylation Approach
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. In this process, the aromatic ring of a thiophenol derivative reacts with an acylating agent, which can be derived from succinic anhydride, in the presence of a Lewis acid catalyst. The subsequent esterification of the resulting carboxylic acid with ethanol yields the final ethyl ester product. Understanding this pathway is crucial for anticipating potential side products and for interpreting the spectroscopic data in the context of the chemical transformation.
Caption: Synthetic route to this compound.
¹H NMR Spectroscopy: Unveiling the Molecular Skeleton
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The comparison of the ¹H NMR spectra of the product and its precursors reveals distinct and readily identifiable signals that confirm the formation of this compound.
Key Differentiating Features:
-
Disappearance of Precursor Signals: The characteristic broad singlet of the thiol proton (-SH) in thiophenol, typically observed between 3.0 and 4.0 ppm, will be absent in the final product. Similarly, the singlet for the methylene protons of succinic anhydride, usually found around 2.9 ppm[1], will be replaced by more complex signals.
-
Appearance of Product-Specific Signals: The spectrum of the final product will exhibit a characteristic ethyl ester pattern: a quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (-CH₃). Additionally, two distinct triplets corresponding to the two methylene groups of the butanoate chain will appear, typically in the range of 2.7 to 3.3 ppm. The aromatic region will show a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring.
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Thiophenol | 7.10 - 7.40 | Multiplet | 5H | Aromatic C-H |
| 3.40 (variable) | Singlet | 1H | S-H | |
| Succinic Anhydride | 2.898[1] | Singlet | 4H | -CH₂-CH₂- |
| This compound (Predicted) | 7.90 (approx.) | Doublet | 2H | Aromatic C-H (ortho to C=O) |
| 7.30 (approx.) | Doublet | 2H | Aromatic C-H (ortho to S) | |
| 4.15 (approx.) | Quartet | 2H | O-CH₂-CH₃ | |
| 3.25 (approx.) | Triplet | 2H | -CO-CH₂- | |
| 3.00 (approx.) | Quartet | 2H | S-CH₂-CH₃ | |
| 2.75 (approx.) | Triplet | 2H | -CH₂-COOEt | |
| 1.35 (approx.) | Triplet | 3H | S-CH₂-CH₃ | |
| 1.25 (approx.) | Triplet | 3H | O-CH₂-CH₃ |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The transformation from precursors to the final product is clearly evidenced by the appearance of new carbon signals and shifts in existing ones.
Key Differentiating Features:
-
New Carbonyl and Ester Signals: The most significant changes will be the appearance of two carbonyl carbon signals in the product: one for the ketone (around 197 ppm) and one for the ester (around 172 ppm). These are absent in the precursors.
-
Shifts in Aromatic Carbons: The aromatic carbon signals of the thiophenol precursor will experience shifts due to the introduction of the electron-withdrawing keto-ester substituent.
-
Aliphatic Carbon Signals: The spectrum of the final product will show distinct signals for the ethyl group carbons and the two methylene carbons of the butanoate chain.
| Compound | Chemical Shift (ppm) | Assignment |
| Thiophenol | 129.0 - 131.0 | Aromatic C-H |
| 125.0 - 127.0 | Aromatic C-H | |
| (variable) | C-S | |
| Succinic Anhydride | 170.0 (approx.) | C=O |
| 29.0 (approx.) | -CH₂- | |
| This compound (Predicted) | 197.0 (approx.) | Ketone C=O |
| 172.0 (approx.) | Ester C=O | |
| 145.0 (approx.) | Aromatic C-S | |
| 135.0 (approx.) | Aromatic C-CO | |
| 129.0 (approx.) | Aromatic C-H | |
| 128.0 (approx.) | Aromatic C-H | |
| 61.0 (approx.) | O-CH₂- | |
| 35.0 (approx.) | -CO-CH₂- | |
| 28.0 (approx.) | -CH₂-COOEt | |
| 26.0 (approx.) | S-CH₂- | |
| 15.0 (approx.) | S-CH₂-CH₃ | |
| 14.0 (approx.) | O-CH₂-CH₃ |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The IR spectra of the product and its precursors show clear and distinct differences.
Key Differentiating Features:
-
Disappearance of Precursor Bands: The S-H stretching vibration of thiophenol, a weak band typically around 2550 cm⁻¹[2], will be absent in the product. The characteristic pair of strong C=O stretching bands for the cyclic anhydride in succinic anhydride (around 1860 and 1780 cm⁻¹)[3] will also disappear.
-
Appearance of Product Bands: The IR spectrum of the final product will be dominated by two strong carbonyl stretching absorptions: one for the ketone C=O (typically 1670-1690 cm⁻¹) and another for the ester C=O (typically 1730-1750 cm⁻¹)[4]. The presence of C-O stretching bands for the ester group (around 1100-1300 cm⁻¹) will also be a key indicator of product formation.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Thiophenol | 3060 (approx.) | Aromatic C-H stretch |
| 2558[2] | S-H stretch | |
| 1580, 1480 (approx.) | C=C stretch (aromatic) | |
| Succinic Anhydride | 1860, 1780 (approx.)[3] | C=O stretch (anhydride) |
| 1230 (approx.) | C-O stretch | |
| This compound (Predicted) | 3070 (approx.) | Aromatic C-H stretch |
| 2980, 2930 (approx.) | Aliphatic C-H stretch | |
| 1735 (approx.) | C=O stretch (ester) | |
| 1680 (approx.) | C=O stretch (ketone) | |
| 1600, 1500 (approx.) | C=C stretch (aromatic) | |
| 1250, 1180 (approx.) | C-O stretch (ester) |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight of the final product and offering structural clues through its fragmentation pattern.
Key Differentiating Features:
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (266.35 g/mol ). This will be significantly different from the molecular ion peaks of thiophenol (110.18 g/mol )[5] and succinic anhydride (100.07 g/mol )[6].
-
Characteristic Fragmentation: The product is expected to undergo characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage at the carbonyl groups, leading to fragment ions that can be used to piece together the structure. For instance, a fragment corresponding to the [M - C₂H₅O]⁺ ion would be indicative of the ethyl ester moiety.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the sample spectrum.
General Procedure for Mass Spectrometry (EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using an electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detect the ions to generate the mass spectrum.
Caption: Workflow for spectroscopic comparison.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive toolkit for the unambiguous identification of this compound and its differentiation from the starting materials, thiophenol and succinic anhydride. By carefully analyzing the appearance of new signals and the disappearance of precursor-specific features, researchers can confidently confirm the successful synthesis of their target compound, ensuring the integrity of their subsequent research and development efforts.
References
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PubChem. (n.d.). Succinic anhydride. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]
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ATB. (n.d.). Thiophenol. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]
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ResearchGate. (2008). ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]
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ResearchGate. (2019). (a) FT-IR spectra of succinic anhydride (blue line), C-GO (red line).... Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]
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RSC Publishing. (n.d.). Infra-red Spectra of Thiophenol and Thioglycollic Acid. Retrieved from [Link]
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PubChem. (n.d.). Thiophenol. Retrieved from [Link]
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MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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ResearchGate. (2014). Figure S18. 13 C NMR spectrum of compound 16 (100 MHz, CDCl ). 3. Retrieved from [Link]
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NIST. (n.d.). Succinic anhydride, bromo-. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
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ResearchGate. (2006). 1 H NMR spectra of thiophenol (0:05 mol Á dm À3 )—triethylamine (0:1.... Retrieved from [Link]
-
ResearchGate. (2004). Ab initio vibrational modes of thiophenol along with schematic.... Retrieved from [Link]
-
ResearchGate. (2023). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved from [Link]
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SpectraBase. (n.d.). (2-Decenyl)succinic anhydride. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved from [Link]
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ResearchGate. (1995). Table 1 H NMR chemical shifts and coupling constants for anhydride (1).... Retrieved from [Link]
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ResearchGate. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
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Brainly.com. (2023). Analyze the IR spectra of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride from the experiment. Retrieved from [Link]
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A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3][4] As of September 2023, over 70 small molecule kinase inhibitors have received FDA approval, underscoring the therapeutic significance of this drug class.[4] This guide provides a comprehensive framework for the preclinical characterization of a novel chemical entity, "Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate" (referred to hereafter as Compound X), as a potential kinase inhibitor.
This document will navigate the essential stages of in vitro and cellular evaluation, comparing the hypothetical performance of Compound X against established and clinically relevant kinase inhibitors: Imatinib, a multi-targeted tyrosine kinase inhibitor[]; Gefitinib, an EGFR inhibitor[]; and Dasatinib, a multi-targeted inhibitor of Abl, Src, and c-Kit.[] Through this comparative lens, we will elucidate the experimental workflows and data interpretation necessary to build a robust profile for a novel kinase inhibitor candidate.
Part 1: Foundational Biochemical Assessment
The initial step in characterizing any potential kinase inhibitor is to ascertain its direct enzymatic inhibitory activity and potency.[6] Biochemical assays provide a clean, cell-free system to quantify the interaction between the inhibitor and its target kinase(s).[7]
In Vitro Kinase Inhibition Assay: Determining IC50
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value denotes a more potent inhibitor. We will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8] This format is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal concerns associated with traditional radiometric assays.[1]
Objective: To determine the IC50 values of Compound X, Imatinib, Gefitinib, and Dasatinib against a panel of representative kinases (e.g., Abl, EGFR, Src).
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the target kinase and its specific substrate in reaction buffer.
-
Prepare serial dilutions of Compound X and the comparator inhibitors in 100% DMSO, followed by a further dilution in reaction buffer to create 2X inhibitor solutions.
-
-
Reaction Setup (384-well plate format):
-
Add 5 µL of the 2X inhibitor solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO.
-
To initiate the kinase reaction, add 5 µL of the 2X kinase/substrate solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated, and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" and "vehicle control" wells.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Inhibitor | Abl IC50 (nM) | EGFR IC50 (nM) | Src IC50 (nM) |
| Compound X | 850 | >10,000 | 75 |
| Imatinib | 600[] | >10,000 | >10,000 |
| Gefitinib | >10,000 | 37[] | >10,000 |
| Dasatinib | <1[] | 50 | 0.8[] |
Interpretation: The hypothetical data suggests that Compound X exhibits potent inhibitory activity against Src kinase, with moderate activity against Abl and poor activity against EGFR. This profile distinguishes it from the more specific EGFR inhibitor Gefitinib and the potent multi-targeted inhibitor Dasatinib.
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome.[6] Poor selectivity can lead to off-target effects and associated toxicities. A broad kinase panel screen is essential to identify potential liabilities and to understand the polypharmacology of the compound.[9]
Caption: Workflow for kinome-wide selectivity profiling of a novel inhibitor.
Part 2: Cellular Activity and Target Engagement
While biochemical assays are fundamental, they do not fully recapitulate the complex environment of a living cell.[7] Cellular assays are crucial to confirm that a compound can enter cells, engage its target, and exert a biological effect.[7]
Cellular Target Engagement: NanoBRET™ Assay
To confirm that Compound X interacts with its intended target (e.g., Src) within intact cells, a target engagement assay is performed. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in real-time in living cells.[10]
Objective: To quantify the binding affinity of Compound X to Src kinase in living cells.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (Src) fused to a NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) to the cells.
-
Add serial dilutions of Compound X or a vehicle control.
-
-
Signal Detection:
-
Add the NanoLuc® substrate to the cells.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Competitive displacement of the tracer by Compound X results in a decrease in the BRET signal. Plotting this decrease against the compound concentration allows for the determination of the cellular IC50.
-
Cellular Potency: Phosphorylation Inhibition Assay
To assess the functional consequence of target engagement, we can measure the inhibition of phosphorylation of a known downstream substrate of the target kinase. For Src, a key substrate is STAT3.
Objective: To determine the effect of Compound X on Src-mediated STAT3 phosphorylation in a relevant cancer cell line (e.g., a colorectal cancer line with activated Src).
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound X, Dasatinib (as a positive control), and a vehicle control for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3. A loading control like GAPDH should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
-
Caption: Simplified signaling pathway showing Src-mediated STAT3 activation and its inhibition by Compound X.
Cell Proliferation Assay
Ultimately, a successful anti-cancer agent must inhibit the proliferation of tumor cells. The BaF3 cell proliferation assay is a robust system to evaluate the impact of a kinase inhibitor on cell viability, particularly for oncogene-addicted cell lines.[10]
| Inhibitor | Src Target Engagement (IC50, nM) | p-STAT3 Inhibition (IC50, nM) | Colorectal Cancer Cell Line Proliferation (GI50, nM) |
| Compound X | 150 | 200 | 500 |
| Dasatinib | 5 | 10 | 25 |
Interpretation: The hypothetical cellular data corroborate the biochemical findings. Compound X demonstrates on-target activity by inhibiting Src phosphorylation and subsequently reduces cancer cell proliferation, albeit with lower potency than the clinically established inhibitor, Dasatinib. This difference between biochemical potency and cellular potency is common and can be attributed to factors like cell membrane permeability and efflux pump activity.[7]
Conclusion
This guide outlines a systematic and comparative approach to the initial characterization of a novel chemical entity, "this compound" (Compound X), as a potential kinase inhibitor. Through a series of tiered biochemical and cellular assays, we can build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.
Our hypothetical data position Compound X as a potent Src kinase inhibitor with moderate Abl activity. It demonstrates on-target effects in a cellular context, leading to the inhibition of a key downstream signaling pathway and a reduction in cancer cell proliferation. While its potency may not match that of an established drug like Dasatinib, this profile could warrant further investigation, particularly regarding its unique selectivity and potential for development in specific therapeutic niches.
The journey from a promising hit to a clinical candidate is long and requires iterative cycles of design, synthesis, and testing.[6] The experimental framework presented here provides the foundational data necessary to make informed decisions and guide the subsequent stages of drug development.
References
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Open Exploration Publishing. (2025-07-01). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]
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Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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A Comparative Guide to the Predicted Bioactivity of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate Against Known Standards
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the predicted biological activities of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. Due to the limited publicly available data on this specific molecule, this document synthesizes experimental findings from structurally related compounds containing the 4-(ethylthio)phenyl moiety and similar chemical scaffolds. By comparing the performance of these analogous compounds against well-established standards in key bioassays, we can infer the potential therapeutic relevance of this compound and guide future research directions.
The core structure, featuring a substituted phenyl ring linked to a butanoate chain, is a common motif in compounds exhibiting a range of biological effects. The presence of the ethylthio group, in particular, suggests potential for modulation of various biological pathways. This guide will focus on three key areas of predicted bioactivity: anti-inflammatory, antioxidant, and anticancer effects.
Predicted Anti-Inflammatory Activity
Compounds containing thiophene and related sulfur-containing heterocyclic structures have demonstrated notable anti-inflammatory properties.[1][2] The mechanism often involves the inhibition of key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[3][4]
Comparative Analysis
To contextualize the potential anti-inflammatory efficacy of this compound, we compare the activity of structurally related compounds to the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and the corticosteroid, Dexamethasone.
| Compound/Standard | Target/Assay | IC50 / Inhibition (%) | Reference |
| Structurally Related Thiophene Derivative | COX-1 Inhibition | Data not available for direct analog | |
| COX-2 Inhibition | Data not available for direct analog | ||
| Indomethacin | COX-1 Inhibition | IC50: 18 nM | [5] |
| COX-2 Inhibition | IC50: 2.7 µM | [5] | |
| Dexamethasone | Glucocorticoid Receptor Binding | IC50: 38 nM | [5] |
| NF-κB Inhibition | IC50: >650 µM | [5] |
Note: The table highlights the type of data required for a direct comparison. Future studies on this compound should aim to generate such data.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a test compound against the COX-2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-2.
Methodology:
-
Enzyme Preparation: A solution of human recombinant COX-2 is prepared in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Workflow for in vitro COX-2 inhibition assay.
Predicted Antioxidant Activity
The presence of a sulfur atom in the ethylthio group could confer antioxidant properties to the molecule by participating in redox reactions. Antioxidant activity is commonly assessed through assays that measure the scavenging of stable free radicals.
Comparative Analysis
The antioxidant potential can be benchmarked against Trolox, a water-soluble analog of vitamin E, which is a widely used standard in antioxidant capacity assays.[6][7] Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound/Standard | Assay | IC50 / TEAC Value | Reference |
| Structurally Related Thiophene Derivative | DPPH Radical Scavenging | Data not available for direct analog | |
| ABTS Radical Scavenging | Data not available for direct analog | ||
| Trolox | DPPH Radical Scavenging | Typically in the low µM range | [8] |
| ABTS Radical Scavenging | Used as the standard for TEAC (Trolox Equivalent Antioxidant Capacity) | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of the test compound by measuring the reduction of DPPH.
Methodology:
-
Sample Preparation: A methanolic solution of the test compound is prepared at various concentrations.
-
DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The discoloration of the DPPH solution indicates scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Caption: Workflow for DPPH radical scavenging assay.
Predicted Anticancer Activity
Derivatives of 4-(methylthio)phenyl and related structures have shown cytotoxic effects against various cancer cell lines.[9][10] The mechanisms can be diverse, including the induction of apoptosis and inhibition of critical signaling pathways.
Comparative Analysis
The cytotoxic potential of this compound can be compared to Doxorubicin, a widely used chemotherapeutic agent.[11] The half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines is a standard metric for cytotoxicity.
| Compound/Standard | Cancer Cell Line | IC50 (µM) | Reference |
| Structurally Related Imidazole Derivative | Breast Cancer (MCF-7) | Data available for various derivatives | [10] |
| Prostate Cancer (PC-3) | Data available for various derivatives | [10] | |
| Doxorubicin | MCF-7 | Typically in the sub-micromolar to low micromolar range | [11] |
| PC-3 | Typically in the sub-micromolar to low micromolar range | [11] |
Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of the test compound on a cancer cell line by measuring cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[12][13]
Caption: Pathway of the MTT cell viability assay.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and anticancer agent. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and subjecting it to the described bioassays to generate empirical data and validate these predictions.
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- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with "Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate"
This guide provides a comprehensive framework for the cross-reactivity profiling of novel small molecule inhibitors, using the hypothetical lead compound "Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate" as a case study. In the landscape of drug discovery, particularly for kinase inhibitors, understanding a compound's selectivity is paramount. Unintended interactions with off-target proteins can lead to unforeseen toxicities or diminished efficacy, contributing to high attrition rates in preclinical and clinical development.[1][2][3] Therefore, a rigorous and early assessment of a compound's interaction profile across a wide range of biological targets is not just a regulatory expectation but a critical step in de-risking a drug development program.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental choices, provide detailed protocols for in vitro validation, and offer a comparative analysis framework, all grounded in the principles of scientific integrity. We will explore a multi-pronged approach, beginning with predictive computational methods and culminating in robust experimental validation, to build a comprehensive selectivity profile.
Part 1: Predictive Profiling: An In Silico First Pass
Before committing to resource-intensive wet lab experiments, computational or in silico methods provide a valuable initial assessment of potential off-target interactions.[4][5] These approaches leverage vast databases of known compound-protein interactions and employ algorithms to predict the likelihood of a novel compound binding to various targets based on its chemical structure.
For our lead compound, "this compound," we will simulate a predictive profiling workflow. This process typically involves submitting the compound's structure to a platform that uses a combination of machine learning and chemical similarity methods to generate a list of potential off-targets.[2][5] The output is often a ranked list of proteins with a "pseudo-score" or probability of interaction.
Hypothetical In Silico Profiling Workflow
Caption: Workflow for in silico off-target prediction.
Table 1: Hypothetical In Silico Prediction Results for "this compound"
| Predicted Off-Target | Target Class | Prediction Score | Rationale for Follow-up |
| Target X Kinase (Primary) | Tyrosine Kinase | 0.95 | Assumed Primary Target |
| Kinase A | Serine/Threonine Kinase | 0.82 | High structural similarity in the ATP-binding pocket to Target X. |
| Kinase B | Tyrosine Kinase | 0.75 | Involved in a related signaling pathway; potential for pathway-level cross-talk. |
| Kinase C | Lipid Kinase | 0.61 | Lower score, but known to be a promiscuous kinase. |
| Non-kinase Target 1 | GPCR | 0.58 | Structurally dissimilar, but flagged by the algorithm; warrants investigation. |
| Non-kinase Target 2 | Ion Channel | 0.52 | Low confidence, but has known safety liabilities if inhibited. |
This predictive analysis allows us to prioritize which off-targets to investigate experimentally, focusing on those with high prediction scores or those known to be associated with adverse effects.
Part 2: Experimental Validation: In Vitro Kinase Profiling
While in silico predictions are a valuable starting point, they must be validated through rigorous experimental testing. For a putative kinase inhibitor, a broad panel kinase screen is the gold standard. This involves testing the compound's activity against a large number of purified kinases.
We will proceed with a hypothetical kinase panel screen for "this compound," focusing on the high-scoring predictions from our in silico analysis and a broader panel of representative kinases to ensure comprehensive coverage.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials:
-
Kinase of interest (e.g., Target X, Kinase A, Kinase B)
-
Substrate for the kinase
-
ATP
-
"this compound" (solubilized in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase reaction buffer containing the kinase and its substrate to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Kinase Profiling
Caption: Step-by-step workflow for an in vitro kinase assay.
Part 3: Comparative Analysis and Data Interpretation
Following the in vitro screen, the data is compiled to create a selectivity profile. To provide context, we will compare the hypothetical results for our lead compound with a fictional alternative, "Compound Y," a known multi-kinase inhibitor.
Table 2: Comparative Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | "this compound" (IC50, nM) | "Compound Y" (IC50, nM) |
| Target X Kinase (Primary) | 15 | 25 |
| Kinase A | 250 | 50 |
| Kinase B | 1,200 | 75 |
| Kinase C | >10,000 | 1,500 |
| Kinase D | 8,500 | 300 |
| Kinase E | >10,000 | 800 |
-
"this compound" demonstrates high potency against its primary target (Target X Kinase) and appears to be highly selective. Its IC50 values for the tested off-targets are significantly higher, suggesting a favorable selectivity profile.
-
"Compound Y" is also potent against Target X but exhibits significant activity against multiple other kinases (Kinase A, Kinase B, Kinase D), classifying it as a multi-kinase inhibitor.
Visualizing Kinase Selectivity
Caption: Comparative selectivity profiles of the two compounds.
Part 4: Implications for Drug Development and Future Directions
The cross-reactivity profile of a lead compound has profound implications for its development trajectory.
-
High Selectivity (e.g., "this compound"): A highly selective compound is often desirable as it minimizes the potential for off-target related toxicities. The clean profile of our lead compound suggests it is a strong candidate for further preclinical development. The next steps would involve cell-based assays to confirm its on-target activity and selectivity in a more physiological context, followed by in vivo efficacy and safety studies.
-
Multi-Kinase Inhibition (e.g., "Compound Y"): While often associated with a higher risk of off-target effects, a multi-kinase inhibitor profile is not necessarily a negative attribute. In complex diseases like cancer, hitting multiple nodes in a signaling network can be therapeutically advantageous. However, the development of such a compound requires a careful assessment of the therapeutic window and a thorough understanding of the biological consequences of inhibiting each target.
References
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Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]
-
Chen, B., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics. [Link]
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O'Brien, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
O'Brien, T., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]
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A Comparative Guide to the In Vitro Validation of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the in vitro validation of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate (hereafter designated as ETEPO). It is designed for researchers, scientists, and drug development professionals seeking to objectively assess the compound's biological activity. We will compare its performance against a known inhibitor, provide detailed experimental protocols with underlying scientific rationale, and present data in a clear, comparative format.
Introduction: The Rationale for Validation
The process of translating a novel chemical entity from a laboratory curiosity to a potential therapeutic lead is underpinned by rigorous, multi-faceted validation.[1] In vitro assays serve as the foundational step in this journey, offering a controlled environment to dissect a compound's biological activity, potency, and mechanism of action (MoA).[2] This approach is not only cost-effective and time-efficient but also crucial for generating the robust, reproducible data needed to justify progression to more complex preclinical models.[3][4]
This guide outlines a systematic, self-validating workflow to investigate the potential anti-inflammatory properties of ETEPO, a compound featuring an aromatic ketone and a thioether moiety—structural motifs present in various biologically active molecules. Our central hypothesis is that ETEPO may modulate inflammatory signaling pathways, a common characteristic of compounds with this scaffold.
To establish a benchmark for its activity, ETEPO will be compared directly with BAY 11-7082 , a well-characterized inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The Experimental Validation Workflow: A Phased Approach
A successful in vitro validation campaign requires a logical progression from broad, general assessments to highly specific mechanistic studies.[5] Our workflow is designed in four distinct phases, ensuring that data from each stage informs the next, creating a self-validating experimental cascade.
Caption: Phased experimental workflow for in vitro validation.
Phase 1: Foundational Cytotoxicity Profiling
Expertise & Causality: Before assessing a compound's efficacy, it is imperative to determine the concentration range at which it is not toxic to the cellular model. A compound that simply kills cells can be mistaken for an effective inhibitor in many functional assays. The MTT assay is a reliable, colorimetric method to quantify cell viability by measuring the metabolic activity of living cells.[6][7]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Line: RAW 264.7 murine macrophages (a standard model for inflammation studies).
-
Seeding: Plate 1x10⁴ RAW 264.7 cells per well in a 96-well plate and incubate for 24 hours to allow adherence.
-
Treatment: Prepare serial dilutions of ETEPO and the positive control (BAY 11-7082) in complete DMEM medium (e.g., from 0.1 µM to 100 µM). The vehicle control will be DMSO at a final concentration not exceeding 0.1%.
-
Incubation: Replace the medium with the compound dilutions and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The highest concentration showing >90% viability will be used as the maximum for subsequent efficacy assays.
Phase 2: Primary Efficacy Screening - Anti-inflammatory Activity
Expertise & Causality: With a safe concentration range established, we proceed to screen for the desired biological activity. In macrophages, the production of nitric oxide (NO) is a hallmark of the inflammatory response to stimuli like lipopolysaccharide (LPS). The Griess assay is a straightforward and sensitive method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in NO production indicates potential anti-inflammatory activity.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Plate 5x10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat cells with non-toxic concentrations of ETEPO, BAY 11-7082, or vehicle for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.
Phase 3: Potency Determination - Dose-Response Analysis
Expertise & Causality: Once activity is confirmed, the next logical step is to quantify its potency. The half-maximal inhibitory concentration (IC50) is a critical parameter that defines the concentration of a compound required to inhibit 50% of a specific biological response.[6] This allows for a direct quantitative comparison between ETEPO and the benchmark compound, BAY 11-7082.
Protocol 3: IC50 Determination
-
Methodology: Follow the Nitric Oxide Inhibition Assay (Protocol 2).
-
Concentration Range: Use a wider range of concentrations for ETEPO and BAY 11-7082, typically spanning 8-10 points in a semi-log serial dilution (e.g., 0.01 µM to 50 µM).
-
Data Analysis: Plot the percentage of NO inhibition against the logarithm of the compound concentration. Fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.
Comparative Data Summary (Hypothetical)
| Compound | Max. Non-Toxic Conc. (µM) | NO Inhibition IC50 (µM) |
| ETEPO | 50 | 5.2 |
| BAY 11-7082 | 25 | 2.8 |
| Vehicle (DMSO) | N/A | No Inhibition |
Phase 4: Elucidating the Mechanism of Action (MoA)
Expertise & Causality: The "how" behind a compound's activity is the central question of MoA studies. Based on our hypothesis, we will investigate the NF-κB signaling pathway, a master regulator of inflammation. An upstream signal (like TNF-α or LPS) normally leads to the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B). This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate pro-inflammatory gene transcription.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Protocol 4a: NF-κB Luciferase Reporter Assay
Trustworthiness: This assay provides a direct, quantitative readout of NF-κB transcriptional activity, making it a highly reliable method for confirming pathway involvement.
-
Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid.
-
Procedure:
-
Plate cells and allow them to adhere for 24 hours.
-
Pre-treat with ETEPO, BAY 11-7082, or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega ONE-Glo™).
-
-
Interpretation: A dose-dependent decrease in luminescence upon stimulation indicates inhibition of the NF-κB pathway.
Protocol 4b: Western Blot Analysis
Trustworthiness: Western blotting provides visual, semi-quantitative proof of target engagement by directly measuring the phosphorylation status of key pathway proteins.
-
Cell Line & Treatment: Treat RAW 264.7 cells with ETEPO or BAY 11-7082 for 1 hour, followed by a short stimulation with LPS (15-30 minutes).
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A reduction in the levels of phospho-IκBα and phospho-p65 relative to the LPS-stimulated control would strongly support the hypothesized mechanism.
Conclusion and Future Directions
This guide presents a robust, logically structured, and scientifically grounded workflow for the initial in vitro validation of this compound. By progressing through phased assessments of cytotoxicity, efficacy, potency, and mechanism of action, researchers can generate a comprehensive and reliable data package. The direct comparison with a known inhibitor, BAY 11-7082, provides essential context for interpreting the compound's potential.
Positive results from this in vitro cascade—specifically, low cytotoxicity, potent inhibition of inflammatory markers, and confirmed activity against the NF-κB pathway—would provide a strong rationale for advancing ETEPO to more complex studies, including selectivity profiling against other kinases and subsequent in vivo validation in animal models of inflammation.
References
- A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. (n.d.). Benchchem.
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Quality by Design for Preclinical In Vitro Assay Development. ASSAY and Drug Development Technologies, 10(5), 416-425. Available from: [Link]
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Al-Khafaji, K., et al. (2022). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Journal of King Saud University - Science, 34(1), 101680. Available from: [Link]
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In vitro screening of novel NL compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Model Selection and Experimental Design for Screening Experiments. (2025, July 28). KCAS Bio. Retrieved January 17, 2026, from [Link]
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Experimental Design for Drug Combinations. (2020, November 7). YouTube. Retrieved January 17, 2026, from [Link]
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Wang, L., et al. (2016). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Oncotarget, 7(49), 81488-81500. Available from: [Link]
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Methods for Studying Drug Absorption: In vitro. (2024, October 10). JoVE. Retrieved January 17, 2026, from [Link]
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Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sedlak, J., et al. (2006). Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1. Apoptosis, 11(8), 1299-1310. Available from: [Link]
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The Role Of in vitro Testing In Drug Development. (2024, September 17). Pion Inc. Retrieved January 17, 2026, from [Link]
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Comparative analysis of "Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate" synthesis methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate, a versatile β-ketoester, holds significant potential as a building block in the synthesis of various biologically active molecules. Its structure, featuring a reactive keto group, an ester moiety, and an electron-rich aromatic ring, makes it a valuable precursor for a range of chemical transformations.
This guide provides a comprehensive comparative analysis of the primary synthesis methods for this compound. We will delve into the mechanistic underpinnings of these routes, offer detailed, field-proven experimental protocols, and present a critical evaluation of their respective advantages and limitations. Our focus is on providing actionable insights that balance chemical efficiency with practical laboratory considerations.
Introduction to the Synthetic Landscape
The synthesis of β-aryl-β-ketoesters like this compound can be approached through several strategic disconnections. However, the most prevalent and industrially scalable approach involves a two-step sequence:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction introduces the butanoyl chain onto the aromatic ring of thioanisole (ethylthiobenzene).
-
Fischer Esterification: The resulting carboxylic acid intermediate is then converted to the desired ethyl ester.
Alternative strategies, such as the palladium-catalyzed β-arylation of α-keto esters, offer more direct routes but often come with the trade-offs of catalyst cost and sensitivity.[1] This guide will focus on the more traditional and robust Friedel-Crafts approach while acknowledging modern alternatives.
The Dominant Two-Step Synthesis: A Detailed Examination
The most logical and widely applicable synthetic route to this compound is a two-step process commencing with the Friedel-Crafts acylation of ethylthiobenzene with succinic anhydride, followed by Fischer esterification of the resultant carboxylic acid.
Step 1: Friedel-Crafts Acylation of Ethylthiobenzene
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[2] In this step, ethylthiobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid.
Mechanism and Rationale:
The reaction is initiated by the activation of succinic anhydride by the Lewis acid, forming a highly electrophilic acylium ion. The electron-rich ethylthiobenzene then acts as a nucleophile, attacking the acylium ion. The ethylthio group is an ortho-, para-directing activator, with the para-substitution being sterically favored, leading to high regioselectivity. A subsequent workup quenches the reaction and liberates the carboxylic acid.
Caption: Friedel-Crafts Acylation of Ethylthiobenzene.
Experimental Protocol: Synthesis of 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.2 equivalents) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of ethylthiobenzene (1.0 equivalent) and succinic anhydride (1.05 equivalents) in 50 mL of anhydrous dichloromethane.
-
Reaction Progression: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Slowly add concentrated hydrochloric acid until the aluminum salts are fully dissolved.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer. Acidify the aqueous bicarbonate layer with concentrated HCl until a precipitate forms. Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid as a solid.
Step 2: Fischer Esterification
The carboxylic acid intermediate is then converted to the final product, this compound, via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3][4]
Mechanism and Rationale:
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the ester. The use of excess ethanol and/or removal of water drives the equilibrium towards the product side.[3]
Caption: Fischer Esterification of the Intermediate Acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 100 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction and Purification: Dissolve the residue in 100 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield | Purity | Scalability |
| Two-Step Friedel-Crafts & Esterification | Utilizes readily available and inexpensive starting materials. High regioselectivity for the para-isomer. Robust and well-understood reaction. | Two-step process. Use of stoichiometric amounts of Lewis acid can generate significant waste. | 70-85% (overall) | High after purification | Excellent |
| Palladium-Catalyzed β-Arylation [1] | Single-step synthesis from an α-keto ester and an aryl halide. Milder reaction conditions. | Requires expensive palladium catalysts and ligands. Potential for catalyst poisoning by sulfur-containing substrates. Substrate scope can be limited. | 60-90% | Good to Excellent | Moderate |
| Alternative Acylation Methods | Can offer milder conditions and avoid harsh Lewis acids. | May require more specialized reagents or catalysts. | Variable | Variable | Moderate to Low |
Characterization Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.90 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)
-
δ 7.30 (d, J = 8.4 Hz, 2H, Ar-H ortho to -SEt)
-
δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.25 (t, J = 6.5 Hz, 2H, -COCH₂-)
-
δ 3.00 (q, J = 7.4 Hz, 2H, -SCH₂CH₃)
-
δ 2.80 (t, J = 6.5 Hz, 2H, -CH₂CO₂Et)
-
δ 1.35 (t, J = 7.4 Hz, 3H, -SCH₂CH₃)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 197.0 (Ar-C=O)
-
δ 173.0 (-CO₂Et)
-
δ 148.0 (Ar-C-SEt)
-
δ 131.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 125.0 (Ar-CH)
-
δ 60.5 (-OCH₂CH₃)
-
δ 33.5 (-COCH₂-)
-
δ 29.0 (-CH₂CO₂Et)
-
δ 26.0 (-SCH₂CH₃)
-
δ 14.5 (-SCH₂CH₃)
-
δ 14.0 (-OCH₂CH₃)
IR (neat, cm⁻¹):
-
~2970 (C-H, aliphatic)
-
~1735 (C=O, ester)
-
~1680 (C=O, ketone)
-
~1590 (C=C, aromatic)
-
~1250 (C-O, ester)
Mass Spectrometry (EI):
-
m/z (%): 252 (M+), 207, 179, 151, 123
Conclusion
For the synthesis of this compound, the two-step approach involving Friedel-Crafts acylation followed by Fischer esterification remains the most practical and scalable method for most laboratory and pilot-scale applications. Its reliance on inexpensive starting materials and robust, well-established procedures provides a high degree of reliability. While modern catalytic methods offer the allure of single-step syntheses, they often introduce complexities related to catalyst cost, sensitivity, and optimization, particularly with sulfur-containing substrates.
The detailed protocols provided in this guide are designed to be self-validating and offer a solid foundation for researchers to produce this valuable intermediate with high yield and purity. As with any chemical synthesis, careful attention to anhydrous conditions and appropriate monitoring of reaction progress are crucial for success.
References
- Raj, A. (2018). New approach of the synthesis of β-ketoesters. International Journal of Applied Research, 4(2), 35-38.
- Wasilenko, D. J., & Movassaghi, M. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic letters, 19(21), 5784–5787.
-
PubChem. (n.d.). Ethyl 4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259.
- Khan, K. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central journal, 7(1), 133.
- University of California, Irvine. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- BenchChem. (2025). Characterization of Ethyl 4-(4-butylphenyl)
- OperaChem. (2024).
- Li, J. T., et al. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Chinese Journal of Chemistry, 25(11), 1693-1698.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.).
- Thompson Rivers University. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)
- Sigma-Aldrich. (n.d.). 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid.
- SpectraBase. (n.d.). Ethyl 4-phenyl-2-(phenylthio)
- SpectraBase. (n.d.).
- Lipin, D. V., et al. (2023). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}4-OXOBUT-2-ENOIC ACIDS. Chemistry of Heterocyclic Compounds, 59(1-2), 48-56.
- BenchChem. (2025).
- PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate.
- Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Synblock Inc. (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid.
- Santa Cruz Biotechnology. (n.d.). 4-[4-(methylthio)phenyl]-4-oxobutanoic acid.
- ResearchGate. (2025).
- Ukrorgsintez, I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7291.
- ResearchGate. (2026).
- Sigma-Aldrich. (n.d.). 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid.
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A Comparative Guide to Reference Standards for the Analytical Validation of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for "Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate," a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to equip you with the expertise to select and utilize the most appropriate reference standard for your analytical validation needs, ensuring data reliability and regulatory compliance.
The choice of a reference standard is a critical decision that directly impacts the validity of your analytical results.[1][2] It serves as the benchmark against which your sample is measured, and therefore, its own quality and characterization are of utmost importance.[3][4] This guide will navigate the different tiers of reference standards, from pharmacopeial primary standards to in-house qualified working standards, and provide the experimental framework to validate their use.
The Spectrum of Reference Standards: A Comparative Overview
For a specialized intermediate like this compound, researchers may encounter a range of materials purporting to be "standards." It is crucial to understand the distinctions in their characterization and intended use. The following table compares hypothetical, yet representative, grades of reference standards you might source or prepare.
| Feature | Primary Pharmacopeial Standard (Hypothetical) | Certified Reference Material (CRM) | In-house Qualified Working Standard | Research Grade Material |
| Stated Purity | Assigned value (e.g., 99.9%) with uncertainty | Certified value (e.g., 99.8% ± 0.2%) | Assigned value based on comparison (e.g., 99.7%) | Nominal (e.g., >98%) or unstated |
| Traceability | Traceable to SI units | Metrologically traceable to a primary standard | Traceable to the CRM used for qualification | Not traceable |
| Characterization | Exhaustive: qNMR, Mass Spec, HPLC, GC, DSC, TGA, IR, Elemental Analysis | Comprehensive: Purity by two independent methods (e.g., HPLC, qNMR), identity confirmation (MS, NMR), residual solvents (GC-HS) | Verified identity and purity against the CRM using a validated method (e.g., HPLC) | Basic identity confirmation (e.g., ¹H NMR) may be provided, but not guaranteed |
| Certificate of Analysis (CoA) | Comprehensive monograph and certificate | Detailed, multi-page CoA with all test results and uncertainty budgets | Internal documentation with comparison data | Basic CoA or technical data sheet with limited information |
| Intended Use | Definitive benchmark for establishing lower-tier standards; critical assays | Validating and calibrating analytical methods; qualifying working standards | Routine quality control, release testing, and stability studies | Early-stage R&D, synthesis screening |
| Regulatory Acceptance | Universally accepted by regulatory agencies | Widely accepted by regulatory agencies | Acceptable for routine use if properly qualified against a primary or certified standard | Not suitable for GMP/GLP applications without extensive in-house characterization |
The Logic of Analytical Validation: A Self-Validating System
Analytical method validation provides documented evidence that a method is fit for its intended purpose.[5][6][7] The process itself is a self-validating system, where each parameter corroborates the others to build a comprehensive picture of the method's performance. The choice of reference standard is the foundation of this system.
Caption: Interdependency of analytical validation parameters.
Experimental Protocols for Validation & Standard Qualification
The following protocols are designed to be a comprehensive framework for validating an HPLC-UV method for the purity determination and assay of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for determining the purity of this compound and quantifying it in the presence of potential impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
Caption: Workflow for HPLC analysis.
Validation Experiments: A Comparative Data Approach
The following tables present hypothetical yet realistic data from validation experiments, comparing the performance of a method using a high-purity Certified Reference Material (CRM) versus a lower-purity "Research Grade" material.
Table 1: Linearity
| Standard Type | Concentration (µg/mL) | Peak Area (mAU*s) | R² |
| CRM | 50, 75, 100, 125, 150 | 150234, 225345, 300123, 375432, 450567 | 0.9998 |
| Research Grade | 50, 75, 100, 125, 150 | 145678, 218901, 290123, 362345, 435678 | 0.9985 |
-
Expertise & Experience: The higher R² value for the CRM reflects its purity and lack of interfering impurities, providing a more reliable calibration curve.
Table 2: Accuracy (Recovery)
| Standard Type | Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
| CRM | 80% | 0.80 | 0.79 | 98.8% |
| 100% | 1.00 | 1.01 | 101.0% | |
| 120% | 1.20 | 1.19 | 99.2% | |
| Research Grade | 80% | 0.80 | 0.75 | 93.8% |
| 100% | 1.00 | 0.96 | 96.0% | |
| 120% | 1.20 | 1.14 | 95.0% |
-
Trustworthiness: The CRM demonstrates superior accuracy, with recovery values falling within the typical acceptance criteria of 98-102%. The "Research Grade" material shows a consistent low bias, likely due to its lower purity.
Table 3: Precision (Repeatability)
| Standard Type | Replicate | Assay (%) | % RSD |
| CRM | 1-6 | 99.8, 99.9, 99.7, 99.8, 100.0, 99.9 | 0.12% |
| Research Grade | 1-6 | 97.5, 96.8, 97.9, 97.2, 96.5, 97.7 | 0.65% |
-
Authoritative Grounding: The low relative standard deviation (RSD) for the CRM is indicative of a well-characterized, homogeneous material, leading to highly repeatable measurements.
Orthogonal Methods for Comprehensive Characterization
To ensure the highest confidence in a reference standard, especially a primary or in-house qualified working standard, orthogonal methods that rely on different chemical principles should be employed.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary ratio method capable of determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[8][9][10]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with a known purity, such as Maleic Anhydride.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Experimental Protocol:
-
Accurately weigh the this compound and the internal standard into a vial.
-
Dissolve in a known volume of the deuterated solvent.
-
Transfer to an NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the respective integral values, number of protons, molecular weights, and masses.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents, and provides definitive structural confirmation.[11][12]
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Conclusion
The selection of a reference standard for this compound is a foundational step in ensuring the quality and reliability of analytical data. While a pharmacopeial primary standard may not be available for such a specific intermediate, a Certified Reference Material (CRM) provides the necessary traceability and comprehensive characterization for method validation and the qualification of in-house working standards. "Research Grade" materials, while useful for early-stage discovery, require extensive in-house characterization before they can be considered for use in a regulated environment. By employing a systematic approach to validation and leveraging orthogonal analytical techniques, researchers can establish a robust and defensible analytical framework, ensuring the integrity of their work and the quality of the final product.
References
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U.S. Food and Drug Administration. (2014). Validation of Impurity Methods, Part II. [Link]
-
UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Pharmaffiliates. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Patel, M., et al. (2015). Analytical method validation: A brief review.
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ResolveMass Laboratories Inc. (2026). Reference Standard vs Working Standard What's the Difference and When to Use Each. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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European Pharmaceutical Review. (2019). Pharmaceutical quality control: the reference standards labyrinth. [Link]
-
SynThink Research Chemicals. (2023). Working Standards vs. Reference Standards: Understanding the Key Differences in the Pharmaceutical Field. [Link]
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Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
-
Royal Society of Chemistry. Instrumentation and chemicals. [Link]
-
National Center for Biotechnology Information. Ethyl 4-oxobutanoate. PubChem Compound Database. [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 355-362.
- Uchiyama, N. (2024). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 144(4), 359-365.
-
EPP Ltd. Quantitative NMR. [Link]
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- 12. rsc.org [rsc.org]
A Comparative Guide to the Inter-Laboratory Validation of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate Analysis
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate, a key intermediate in advanced pharmaceutical synthesis. Recognizing the critical need for robust and transferable analytical procedures, we present a comparative study of two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document details optimized experimental protocols, explains the scientific rationale behind methodological choices, and outlines a rigorous inter-laboratory study design. Through the analysis of simulated, yet realistic, performance data, we objectively compare these techniques across key validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a blueprint for establishing method reliability and ensuring analytical consistency across different laboratory environments.
Introduction: The Analyte and the Imperative for Method Validation
This compound is a novel keto-ester compound that serves as a critical precursor in the synthesis of a new class of therapeutic agents. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, a reliable, accurate, and precise analytical method for its quantification is paramount.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] When a method is intended for use in multiple laboratories, an inter-laboratory validation (also known as a collaborative study or method transfer study) is essential.[5][6] This process evaluates the reproducibility of the method, which is the precision of results obtained between different laboratories.[5] A successful inter-laboratory validation demonstrates that the analytical procedure is robust and transferable, yielding consistent results regardless of the laboratory, personnel, or equipment, within defined parameters. This guide is structured in accordance with the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures".[1][2][3]
dot
Caption: Chemical Structure of this compound.
Methodology Selection: A Comparative Overview
The molecular structure of the analyte, featuring a UV-active phenyl ring, a ketone group, an ester group, and a thioether linkage, makes it amenable to analysis by several chromatographic techniques. We have selected two powerful and widely accessible methods for this validation study:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. It offers excellent quantitative performance for non-volatile compounds with a UV chromophore. The keto-enol tautomerism sometimes seen in keto-esters can present challenges like peak broadening, but this can often be managed with careful method development, such as adjusting mobile phase pH or temperature.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional specificity due to mass fragmentation patterns, making it an excellent tool for identification and confirmation. While the analyte's volatility is moderate, GC analysis is feasible. The thioether group is stable under typical GC conditions.[8]
Detailed Experimental Protocols
The following protocols have been optimized in a primary research setting and serve as the basis for the inter-laboratory study.
Protocol 1: Reversed-Phase HPLC-UV Method
-
Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic molecules. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while separating it from potential impurities. A phosphate buffer is used to maintain a constant pH, which is critical for consistent retention times and peak shapes of ionizable compounds. UV detection is set at a wavelength corresponding to a high absorbance region of the phenyl ring, ensuring high sensitivity.
-
Instrumentation & Columns:
-
HPLC system with gradient pump, autosampler, and UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
-
Reagents & Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of water, adjust pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 10.0 20 80 12.0 20 80 12.1 60 40 | 15.0 | 60 | 40 |
-
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.
-
Create a calibration curve by diluting the stock solution to concentrations of 5, 25, 50, 100, and 250 µg/mL.
-
Dilute test samples with acetonitrile to fall within the calibration range.
-
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Rationale: A low-polarity DB-5ms column is selected due to its robustness and excellent inertness, providing good peak shapes for a wide range of compounds. A temperature gradient program is employed to ensure the analyte elutes in a reasonable time with good peak symmetry. Splitless injection is used to maximize sensitivity for trace-level analysis. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
-
Instrumentation & Columns:
-
GC-MS system with an autosampler.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Reagents & Materials:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane (GC grade)
-
This compound reference standard
-
-
Procedure:
-
GC Conditions:
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (1 min purge delay)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-450)
-
Quantification Ion: To be determined from the mass spectrum of the standard (e.g., the molecular ion or a major, stable fragment).
-
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in dichloromethane.
-
Create a calibration curve by diluting the stock solution to concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
Dilute test samples with dichloromethane to fall within the calibration range.
-
-
Inter-Laboratory Study Design
A successful inter-laboratory study requires careful planning and a clear protocol to minimize variability arising from factors other than the method itself.[9]
dot
Caption: Workflow for the Inter-laboratory Validation Study.
-
Participants: A coordinating laboratory and five participating laboratories with relevant experience.
-
Samples: The coordinating lab will prepare and distribute three batches of a placebo matrix spiked with the analyte at low, medium, and high concentrations (e.g., 10 µg/mL, 100 µg/mL, and 200 µg/mL). A vial of the pure reference standard will also be included.
-
Protocol: Each laboratory will receive the detailed analytical protocols (3.1 and 3.2), a reporting template, and the samples.
-
Execution: Each laboratory will analyze each concentration level in triplicate (n=3) on two separate days using both the HPLC-UV and GC-MS methods.
-
Data Reporting: Laboratories will report all individual results, calculated means, standard deviations, and submit raw data (chromatograms).
-
Statistical Analysis: The coordinating laboratory will perform statistical analysis to evaluate method performance, including tests for outliers and calculation of repeatability and reproducibility standard deviations.[9][10]
Results & Discussion: A Comparative Analysis of Performance Data
The following tables summarize the simulated data from the inter-laboratory study, reflecting expected performance characteristics for each method.
Table 1: Specificity & Linearity
| Parameter | HPLC-UV | GC-MS | Comments |
| Specificity | Good. No interference from placebo matrix observed. | Excellent. Mass spectrum provides definitive identification, discriminating from any co-eluting peaks. | GC-MS offers superior specificity, which is crucial for impurity profiling. |
| Linearity (Range) | 5 - 250 µg/mL | 1 - 50 µg/mL | Both methods show excellent linearity within their respective ranges. |
| Correlation Coeff. (r²) | > 0.999 | > 0.998 | Both methods meet the typical acceptance criterion of r² ≥ 0.99.[11] |
Table 2: Accuracy (% Recovery)
Accuracy was assessed by comparing the mean measured concentration against the known spiked concentration.
| Spiked Conc. (µg/mL) | HPLC-UV (Mean % Recovery ± SD) | GC-MS (Mean % Recovery ± SD) | Acceptance Criteria |
| 10 | 101.2 ± 2.1% | 103.5 ± 4.5% | 95.0 - 105.0% |
| 100 | 99.8 ± 1.5% | 100.5 ± 2.8% | 98.0 - 102.0% |
| 200 | 100.3 ± 1.2% | 99.1 ± 2.5% | 98.0 - 102.0% |
-
Analysis: Both methods demonstrate acceptable accuracy. The HPLC-UV method shows slightly better precision in its recovery results, as indicated by the smaller standard deviations across the participating labs.
Table 3: Precision (% Relative Standard Deviation - RSD)
Precision is evaluated at two levels: repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[11]
| Parameter | Concentration (µg/mL) | HPLC-UV (%RSD) | GC-MS (%RSD) | Typical Acceptance Criteria |
| Repeatability (RSDr) | 100 | 0.8% | 1.5% | ≤ 2.0% |
| Reproducibility (RSDR) | 100 | 1.9% | 3.8% | ≤ 5.0% |
-
Analysis: The HPLC-UV method is demonstrably more precise, with significantly lower %RSD for both repeatability and reproducibility. The higher variability in the GC-MS method may be attributed to minor differences in inlet liner activity, injection technique, and source tuning between laboratories.
Table 4: Detection & Quantitation Limits
| Parameter | HPLC-UV | GC-MS | Comments |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.3 µg/mL | GC-MS is more sensitive, making it superior for trace impurity analysis. |
| Limit of Quantitation (LOQ) | 5.0 µg/mL | 1.0 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[11] |
Table 5: Robustness
Robustness was evaluated by introducing small, deliberate variations to method parameters.
| Parameter Varied | HPLC-UV (Effect on Results) | GC-MS (Effect on Results) |
| Column Temp. (± 2°C) | Minor shift in retention time (<2%), no impact on quantification. | Negligible effect. |
| Mobile Phase pH (± 0.2) | Significant shift in retention time (>5%), minor impact on peak area. | Not Applicable. |
| GC Oven Ramp (± 2°C/min) | Not Applicable. | Minor shift in retention time (<3%), no impact on quantification. |
-
Analysis: The HPLC-UV method is sensitive to changes in mobile phase pH, highlighting the importance of careful buffer preparation. The GC-MS method is generally more robust against the parameters tested.
Conclusion and Recommendations
This inter-laboratory comparison provides critical insights into the performance of HPLC-UV and GC-MS for the analysis of this compound.
-
The HPLC-UV method is the recommended choice for routine quality control and release testing. It demonstrates superior precision (repeatability and reproducibility) and accuracy, which are paramount for assay quantification. Its operational simplicity and robustness (aside from pH sensitivity) make it well-suited for a high-throughput QC environment.
-
The GC-MS method serves as an invaluable complementary technique. Its excellent specificity makes it the ideal method for identity confirmation and for the analysis of impurities, especially at trace levels, due to its lower LOD and LOQ. While its quantitative precision is lower than HPLC, it is perfectly adequate for these applications.
Ultimately, the choice of method should align with its intended purpose, as defined by the Analytical Target Profile (ATP).[4][12] For a comprehensive quality control strategy, laboratories should consider validating and implementing both methods: HPLC-UV for primary assay and quantification, and GC-MS for identity confirmation and impurity testing. This dual-method approach provides a self-validating system that ensures the highest level of confidence in the quality of this compound.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]
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Assessing interlaboratory comparison data adjustment procedures. Metrologia. [Link]
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IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative) characteristics of a substance or material. IUPAC. [Link]
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Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. [Link]
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The GC-SCD and GC-MS spectra of thioether sulfur. ResearchGate. [Link]
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GC-MS analysis of thiols from air: what are options to concentrate sample?. ResearchGate. [Link]
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HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
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HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]
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Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PubMed Central (PMC). [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. As a matter of scientific integrity, it is crucial to note that a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found. Therefore, the following procedures are based on established best practices for handling chemical waste, particularly organosulfur compounds, and are grounded in the regulatory framework established by the U.S. Environmental Protection Agency (EPA). Researchers must always treat novel or uncharacterized substances as potentially hazardous.
Part 1: Core Principles of Chemical Waste Management
The foundation of safe chemical disposal is a thorough understanding of the regulatory landscape and the intrinsic properties of the chemical . In the United States, the management and disposal of hazardous waste are governed by the Resource Conservation and Recovery Act (RCRA).[1][2] This "cradle-to-grave" system mandates that the generator of the waste is responsible for its safe handling from the point of creation to its final, environmentally sound disposal.[2]
Waste Characterization: The First Step
Before disposal, a formal hazardous waste determination must be made.[3] Since specific toxicity and reactivity data for this compound are not available, it must be handled as a hazardous waste. This conservative approach is necessary to ensure the safety of laboratory personnel and compliance with environmental regulations.[4] The waste is characterized by its potential properties, which may include:
-
Toxicity: As an aromatic organosulfur compound, its metabolic byproducts and environmental impact are unknown.
-
Reactivity: Its chemical structure does not immediately suggest high reactivity, but it should not be mixed with other waste streams without a thorough compatibility assessment.
-
Ignitability: While not expected to be highly flammable, it is an organic compound and should be kept away from ignition sources.
The Role of Your Institution's EHS
Your institution's Environmental Health & Safety (EHS) department is your primary resource for waste disposal. They will have established relationships with licensed hazardous waste disposal vendors and can provide specific guidance that aligns with local, state, and federal regulations.[4] Always consult your EHS office before initiating a new waste stream.
Part 2: Step-by-Step Laboratory Disposal Protocol
This protocol outlines the immediate, in-lab procedures for collecting and storing this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
When handling the chemical or its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Select a Compatible Waste Container
Proper containment is critical to prevent leaks and reactions.[5]
-
Container Material: Use a clean, sealable container made of a compatible material such as borosilicate glass or high-density polyethylene (HDPE). Do not use metal containers for any chemical waste unless explicitly approved.[6][7]
-
Container Integrity: Ensure the container is in good condition, free of cracks or defects, and has a tightly fitting screw cap.[8]
-
Headroom: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]
Step 3: Correctly Label the Waste Container
Improper labeling is a common and serious compliance violation. As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
Full Chemical Name: "this compound" (do not use abbreviations or formulas).[10]
-
Hazard Identification: Indicate potential hazards (e.g., "Irritant," "Handle with Caution").
-
Composition: If it is a solution, list all components and their approximate percentages.[8]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
An SAA is a designated location in the laboratory at or near the point of waste generation.[5][9]
-
Location: The SAA must be under the direct control of laboratory personnel.[6]
-
Segregation: Store the waste container in secondary containment (such as a plastic tub) to contain potential spills.[6] Crucially, segregate this organic waste from incompatible chemicals. Keep it separate from:
-
Container Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[5][8] Leaving a funnel in the opening is not permitted.[7]
Step 5: Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: An "empty" container that held a hazardous chemical must be properly managed. It should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste along with the chemical itself.[7][10] Subsequent rinses can often be disposed of down the drain, but confirm this with your EHS office. After rinsing, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., glass disposal box).[10]
-
Contaminated Labware: Disposable items like gloves, pipette tips, and wipes that are contaminated with the chemical should be collected in a separate, clearly labeled bag or container and disposed of as solid hazardous waste.
Part 3: Final Disposal and Logistics
When the waste container is full (or within one year for partially filled containers in an SAA), it must be prepared for pickup.[5]
-
Finalize the Label: Ensure the label is complete and legible.
-
Request Pickup: Contact your institution's EHS office to schedule a waste pickup. Do not move the waste to other laboratories or unapproved storage areas.[9]
-
Vendor Disposal: The EHS office will work with a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] The most common disposal method for this type of organic chemical waste is high-temperature incineration.[9]
Summary of Disposal Procedures
| Parameter | Requirement | Rationale |
| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat. | To prevent skin and eye exposure to a potentially hazardous chemical. |
| Waste Container | Borosilicate glass or HDPE, screw cap, <90% full. | To ensure chemical compatibility, prevent leaks, and allow for expansion.[5][6] |
| Container Labeling | "HAZARDOUS WASTE," full chemical name, hazards. | Regulatory compliance and safety for all personnel handling the waste.[8][9] |
| In-Lab Storage | Designated Satellite Accumulation Area (SAA), secondary containment. | To ensure waste is safely stored at the point of generation.[5] |
| Chemical Segregation | Keep away from oxidizers, acids, and bases. | To prevent dangerous chemical reactions.[5][11] |
| Final Disposal Contact | Your institution's Environmental Health & Safety (EHS) office. | To ensure the waste is managed and disposed of in compliance with all regulations.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow
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-
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- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
This guide provides essential, in-depth safety protocols for the handling and disposal of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate. As a research chemical, its toxicological properties have not been fully investigated[1]. Therefore, this protocol is built upon a rigorous analysis of its constituent functional groups—aromatic ketone, thioether, and β-keto ester—and the known hazards of structurally analogous compounds. Our primary objective is to empower you, our scientific partners, with the knowledge to work safely and effectively, ensuring that every procedure is a self-validating system of safety.
Hazard Analysis by Chemical Analogy: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its chemical structure. This proactive analysis is the cornerstone of responsible laboratory practice.
-
Aromatic Ketone Moiety: The 4-(ethylthio)phenyl-4-oxo group is an aromatic ketone. Compounds in this class can be irritants. For example, the related compound 4-(4-Methylphenyl)-4-oxobutanoic acid is known to cause skin, eye, and respiratory irritation[2].
-
Thioether (Organosulfur) Group: The ethylthio (-S-CH₂CH₃) group classifies this molecule as a thioether. Organosulfur compounds can be skin sensitizers and often have strong, noxious odors. During thermal decomposition, they can release toxic sulfur oxides.
-
β-Keto Ester Functionality: The core structure is a β-keto ester, a valuable synthetic intermediate[3][4][5]. Structurally similar keto-esters, such as Ethyl acetoacetate and Ethyl 4-chloroacetoacetate, are known to be harmful if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation[1][6][7].
Based on this analysis, we must assume the compound presents multiple hazards. The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated GHS Hazard Statement | Justification / Analog Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Based on hazards of analogous keto-esters like Ethyl acetoacetate[1]. |
| Skin Corrosion / Irritation | H315: Causes skin irritation | A common hazard for keto-esters and aromatic compounds[1][8][9]. |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation | A consistent warning for related butanoate esters and keto-esters[1][8][9]. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract[1][8][9]. |
The Core PPE Protocol: A Multi-Layered Defense System
Adherence to the principle of "As Low As Reasonably Achievable" (ALARA) exposure is paramount. This protocol layers engineering controls, administrative practices, and personal protective equipment to create a robust safety net.
First Line of Defense: Engineering & Administrative Controls
Before any personal equipment is worn, the work environment must be optimized for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to mitigate inhalation risks[1].
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is for primary containment[10].
-
Emergency Equipment: Verify that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance from the workstation[1][11].
-
Workplace Practices: Wash hands and any exposed skin thoroughly after handling[6][11]. Do not eat, drink, or smoke in the laboratory[6][11].
Last Line of Defense: Personal Protective Equipment (PPE)
PPE is essential to protect from residual risks that cannot be eliminated by engineering controls.
-
Eye and Face Protection:
-
Mandatory: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications[7]. Standard safety glasses are insufficient as they do not protect against splashes.
-
Recommended for High-Risk Tasks: When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face[12][13].
-
-
Skin and Body Protection:
-
Gloves: Since specific chemical resistance data is unavailable, a double-gloving strategy is required.
-
Inner Glove: A standard nitrile glove provides a good first layer and tactile sensitivity.
-
Outer Glove: Wear a heavier-duty glove of butyl rubber or Viton over the nitrile glove. These materials generally offer broader resistance to organic solvents and aromatic compounds[14]. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
-
-
Protective Clothing: A flame-resistant laboratory coat is mandatory. For procedures involving significant quantities, a chemically resistant apron should be worn over the lab coat[12].
-
Apparel: Long pants and fully enclosed, chemically resistant footwear are required at all times in the laboratory[15].
-
-
Respiratory Protection:
-
Standard Operations: When all work is conducted within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary[13][15]. All personnel using respirators must be properly fit-tested and trained.
-
Safe Handling and Disposal Workflow
The following workflow provides a step-by-step guide for safely using and disposing of the compound.
Sources
- 1. cochise.edu [cochise.edu]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. aklectures.com [aklectures.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 4-amino-4-oxobutanoate | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. epa.gov [epa.gov]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
